Product packaging for 1'-Epi Gemcitabine Hydrochloride(Cat. No.:CAS No. 122111-05-1)

1'-Epi Gemcitabine Hydrochloride

Cat. No.: B601140
CAS No.: 122111-05-1
M. Wt: 299.66 g/mol
InChI Key: OKKDEIYWILRZIA-ZWKSQQCZSA-N
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Description

α-Anomer of Gemcitabine.>Gemcitabine (alpha-Isomer) Hydrochloride is an α-Anomer of Gemcitabine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClF2N3O4 B601140 1'-Epi Gemcitabine Hydrochloride CAS No. 122111-05-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

122111-05-1

Molecular Formula

C9H12ClF2N3O4

Molecular Weight

299.66 g/mol

IUPAC Name

4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7+;/m1./s1

InChI Key

OKKDEIYWILRZIA-ZWKSQQCZSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl

Appearance

White to Light Beige Solid

melting_point

204-206°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1’-Epi Gemcitabine Hydrochloride;  4-Amino-1-(2-deoxy-2,2-difluoro-a-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone Hydrochloride

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1'-Epi Gemcitabine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Epi Gemcitabine (B846) Hydrochloride, also known as the α-anomer of Gemcitabine, is a crucial reference standard in the pharmaceutical industry. As an epimer of the potent chemotherapeutic agent Gemcitabine, it plays a significant role in the quality control and analysis of Gemcitabine drug products. This technical guide provides a comprehensive overview of the core basic properties of 1'-Epi Gemcitabine Hydrochloride, including its physicochemical characteristics, and outlines relevant experimental protocols for its analysis and characterization.

Core Physicochemical Properties

This compound is the hydrochloride salt of the alpha-anomer of Gemcitabine.[1] Its fundamental properties are summarized below.

PropertyValueReference
Chemical Name 4-Amino-1-(2-deoxy-2,2-difluoro-α-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone Hydrochloride[1]
Synonyms Gemcitabine EP Impurity B, Gemcitabine α-anomer[2][3]
CAS Number 122111-05-1[1]
Molecular Formula C₉H₁₂ClF₂N₃O₄[4]
Molecular Weight 299.66 g/mol [4]

Mechanism of Action and Signaling Pathways

As an epimer of Gemcitabine, this compound is anticipated to share a similar mechanism of action. Gemcitabine is a prodrug that, upon intracellular phosphorylation, inhibits DNA synthesis and induces apoptosis.[2] The active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP), are key to its cytotoxic effects. dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA replication. dFdCTP is incorporated into DNA, causing chain termination and triggering cell death.[5]

The primary signaling pathway affected by Gemcitabine involves the DNA damage response. By inducing DNA strand breaks, Gemcitabine activates cell cycle checkpoints and apoptotic pathways.

Below is a diagram illustrating the generally accepted metabolic activation and mechanism of action for Gemcitabine, which is presumed to be similar for its 1'-epimer.

Gemcitabine_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Gemcitabine Gemcitabine Gemcitabine_in Gemcitabine Gemcitabine->Gemcitabine_in Nucleoside Transporters dFdCMP dFdCMP (Gemcitabine monophosphate) Gemcitabine_in->dFdCMP dCK dFdCDP dFdCDP (Gemcitabine diphosphate) dFdCMP->dFdCDP UMP-CMPK dFdCTP dFdCTP (Gemcitabine triphosphate) dFdCDP->dFdCTP NDPK Ribonucleotide_Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide_Reductase DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase DNA DNA DNA_Polymerase->DNA Incorporation Apoptosis Apoptosis DNA->Apoptosis Chain Termination & DNA Damage

Metabolic activation and mechanism of action of Gemcitabine.

Experimental Protocols

While specific protocols for this compound are not abundant, the methodologies used for Gemcitabine are directly applicable. As this compound is primarily used as a reference standard, analytical methods for its identification and quantification are of high importance.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is essential for determining the purity of this compound and for quantifying it in various samples.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter for achieving good separation from Gemcitabine and other impurities.

  • Detection: UV detection at a wavelength of approximately 270 nm is suitable for quantification.

  • Sample Preparation: Samples should be accurately weighed and dissolved in a suitable solvent, which is often the mobile phase or a component of it.

  • Internal Standard: An internal standard can be used for improved accuracy and precision in quantification.

Workflow Diagram:

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) HPLC_System HPLC System Sample_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector (270 nm) Column->Detector Data_Analysis Data Analysis (Peak integration, Quantification) Detector->Data_Analysis

General workflow for HPLC analysis.
In Vitro Cytotoxicity Assay

To assess the biological activity of this compound, a cytotoxicity assay using cancer cell lines can be performed. This would typically be a comparative study with Gemcitabine.

Methodology:

  • Cell Lines: A panel of relevant cancer cell lines (e.g., pancreatic, lung, breast cancer) should be used.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: A serial dilution of this compound and Gemcitabine Hydrochloride is prepared and added to the cells.

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the cytotoxic potency of the compounds.

Workflow Diagram:

Cytotoxicity_Workflow Cell_Seeding Seed cells in 96-well plate Drug_Treatment Add serial dilutions of compounds Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation Viability_Assay Perform MTT or SRB assay Incubation->Viability_Assay Data_Analysis Calculate IC50 values Viability_Assay->Data_Analysis

Workflow for in vitro cytotoxicity assay.
Synthesis and Purification

The synthesis of Gemcitabine often results in a mixture of the α and β anomers. The separation of these anomers is a critical step in obtaining pure this compound. A general approach for purification involves crystallization techniques.

Methodology:

  • A crude mixture of Gemcitabine anomers is dissolved in a suitable solvent system, which may consist of a primary solvent in which the compound is soluble and an anti-solvent to induce crystallization.

  • The solution is heated to ensure complete dissolution and then slowly cooled to promote the selective crystallization of one anomer.

  • The resulting crystals are isolated by filtration, washed, and dried.

  • The purity of the isolated anomer is confirmed by analytical methods such as HPLC.

It has been noted that Gemcitabine hydrochloride can anomerize in a 0.1 N NaOH solution at 40°C, which could be a potential, albeit less controlled, method for generating the α-anomer for research purposes.[6]

Conclusion

This compound is an essential chemical entity for the pharmaceutical analysis of Gemcitabine. While its biological activity is not the primary focus of its use, understanding its basic properties and the methods for its characterization are vital for ensuring the quality and safety of Gemcitabine-based therapies. The experimental protocols outlined in this guide, largely adapted from those used for Gemcitabine, provide a solid foundation for researchers and drug development professionals working with this compound. Further studies dedicated to the specific physicochemical and biological properties of this compound would be beneficial to the scientific community.

References

1'-Epi Gemcitabine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1'-Epi Gemcitabine Hydrochloride, the α-anomer of the widely used chemotherapeutic agent, Gemcitabine. While extensive research has elucidated the chemical structure and properties of this stereoisomer, a notable scarcity of specific biological and pharmacological data exists in the public domain. Consequently, this document summarizes the available information on this compound and contextualizes its significance by drawing comparisons with its pharmacologically active counterpart, Gemcitabine.

Core Chemical Identity

This compound is primarily recognized as a process-related impurity in the synthesis of Gemcitabine. The key differentiating feature is the stereochemistry at the 1'-carbon of the deoxyribofuranose ring, where the cytosine base is in an axial (α) position, in contrast to the equatorial (β) orientation in the active Gemcitabine molecule. This seemingly subtle structural variance has profound implications for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride[1]
Synonyms Gemcitabine alpha-anomer, Gemcitabine EP Impurity B[1]
CAS Number 122111-05-1[1][2]
Molecular Formula C₉H₁₂ClF₂N₃O₄[1][2]
Molecular Weight 299.66 g/mol [1][2]

Experimental Protocols

Detailed, validated experimental protocols for the specific synthesis, isolation, and biological characterization of this compound are not extensively reported in peer-reviewed literature. The primary focus of synthetic chemistry in this area is the stereoselective production of the β-anomer (Gemcitabine) and the removal of the α-anomer impurity.

Separation of Gemcitabine Anomers by Preparative HPLC

A common technique for separating the α and β anomers of Gemcitabine is preparative High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on analytical methods described in the literature.

Objective: To isolate 1'-Epi Gemcitabine from a mixture of Gemcitabine anomers.

Instrumentation:

  • Preparative HPLC system with a UV-Vis detector

  • Preparative reverse-phase C18 column

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Anomeric mixture of Gemcitabine

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile. An isocratic elution with a ratio of 90:10 (water:acetonitrile) has been reported for analytical separation and can be used as a starting point for optimization.[3]

  • Sample Preparation: Dissolve the anomeric mixture in the mobile phase to a suitable concentration for preparative injection.

  • Chromatographic Conditions:

    • Column: A preparative C18 column.

    • Flow Rate: Optimize the flow rate for the preparative column, which will be significantly higher than analytical flow rates. A starting point could be in the range of 10-50 mL/min depending on the column dimensions.

    • Detection Wavelength: 275 nm.[3]

    • Injection Volume: The injection volume will depend on the column capacity and sample concentration.

  • Fraction Collection: Collect the eluent corresponding to the peak of the α-anomer. The retention time of the α-anomer is typically shorter than the β-anomer in reverse-phase chromatography.

  • Post-Preparative Processing: Evaporate the solvent from the collected fractions under reduced pressure. The resulting solid can be further purified by recrystallization.

Note: This protocol is a general guideline and requires optimization for specific equipment and sample characteristics.

Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of the isolated compound:

  • HPLC: To assess purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation of the α-anomeric configuration, which can be determined by the coupling constants of the anomeric proton.[4][5]

Biological Activity and Mechanism of Action

There is a significant lack of data regarding the biological activity of this compound. Its frequent mention as an impurity and use as an experimental control strongly suggest that it possesses little to no cytotoxic activity compared to Gemcitabine. The stereochemistry at the 1'-position is critical for the enzymatic interactions required for the activation and mechanism of action of Gemcitabine.

The Mechanism of Action of Gemcitabine (β-anomer)

To comprehend the likely inactivity of the α-anomer, it is essential to understand the well-established mechanism of the β-anomer. Gemcitabine is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects.[6]

  • Cellular Uptake: Gemcitabine enters the cell via nucleoside transporters.

  • Activation: It is sequentially phosphorylated by deoxycytidine kinase (dCK) to Gemcitabine monophosphate (dFdCMP), and then by other nucleoside kinases to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[6]

  • Dual Mode of Action:

    • Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis.[7]

    • DNA Chain Termination: dFdCTP is incorporated into DNA, and after the addition of one more nucleotide, it inhibits further DNA elongation, a process known as "masked chain termination."[6] This ultimately leads to the induction of apoptosis.

The precise spatial arrangement of the nucleobase and the sugar moiety in the β-anomer is essential for its recognition by deoxycytidine kinase and DNA polymerases. The altered stereochemistry in the α-anomer likely prevents its efficient phosphorylation, thereby precluding its activation and subsequent cytotoxic effects.

Gemcitabine_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Gem_out Gemcitabine (β-anomer) Gem_in Gemcitabine Gem_out->Gem_in Nucleoside Transporters dFdCMP dFdCMP Gem_in->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP Kinases dFdCTP dFdCTP dFdCDP->dFdCTP Kinases RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_synthesis DNA Synthesis dFdCTP->DNA_synthesis Incorporation & Chain Termination RNR->DNA_synthesis dNTPs Apoptosis Apoptosis DNA_synthesis->Apoptosis Induces

Caption: Intracellular activation and mechanism of action of Gemcitabine (β-anomer).

Quantitative Biological Data

A comprehensive search of scientific literature and databases did not yield any quantitative biological data, such as IC50 values, for this compound. This absence of data further reinforces the understanding that this anomer is not considered biologically active and is primarily relevant as a chemical entity for analytical and quality control purposes in the manufacturing of Gemcitabine.

Conclusion

This compound, the α-anomer of Gemcitabine, is a well-characterized chemical compound. However, its biological significance appears to be limited to its role as a process-related impurity in the synthesis of the active pharmaceutical ingredient. The critical importance of the β-anomeric configuration for the enzymatic activation and mechanism of action of Gemcitabine provides a strong rationale for the presumed lack of pharmacological activity of the 1'-Epi form. For researchers and professionals in drug development, the primary relevance of this compound lies in its use as a reference standard to ensure the stereochemical purity and, consequently, the efficacy and safety of Gemcitabine.

References

1'-Epi Gemcitabine Hydrochloride: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Epi Gemcitabine Hydrochloride is a synthetic nucleoside analogue and a stereoisomer of the potent anticancer drug, Gemcitabine. Specifically, it is the α-anomer of Gemcitabine, distinguishing it from the biologically active β-anomer configuration of the parent compound. While Gemcitabine is a cornerstone in the treatment of various solid tumors, this compound is primarily utilized as an experimental control in research settings. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, predicated on the well-established pharmacology of Gemcitabine and the critical role of stereochemistry in the bioactivity of nucleoside analogues.

The Central Role of Anomeric Configuration in Nucleoside Analogues

The biological activity of nucleoside analogues is profoundly influenced by their three-dimensional structure, particularly the stereochemistry at the anomeric carbon (C1') of the sugar moiety. In naturally occurring nucleosides, the glycosidic bond between the nucleobase and the sugar is in the β-configuration. This specific orientation is crucial for recognition and interaction with key cellular machinery, including nucleoside transporters and kinases.

  • β-Anomer (e.g., Gemcitabine): This is the biologically active form that is recognized by enzymes responsible for its metabolic activation.

  • α-Anomer (e.g., 1'-Epi Gemcitabine): This isomeric form often exhibits significantly reduced or no biological activity due to steric hindrance, which prevents efficient binding to the active sites of critical enzymes.

Postulated Mechanism of Action of this compound

While direct, in-depth studies on the mechanism of action of this compound are limited, its action can be inferred from the well-documented mechanism of Gemcitabine and the principles of structure-activity relationships for nucleoside analogues. The proposed mechanism involves a series of intracellular transformations, though each step is likely to be significantly less efficient than for the β-anomer, Gemcitabine.

Cellular Uptake

Like Gemcitabine, this compound is a hydrophilic molecule and requires active transport across the cell membrane. This is mediated by various human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). However, the altered stereochemistry of the α-anomer may lead to a lower affinity for these transporters, resulting in reduced intracellular accumulation compared to Gemcitabine.

Metabolic Activation: A Likely Point of Attenuation

The cytotoxic activity of Gemcitabine is dependent on its sequential phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. This process is initiated by the enzyme deoxycytidine kinase (dCK).

  • Initial Phosphorylation (Rate-Limiting Step): Deoxycytidine kinase (dCK) phosphorylates Gemcitabine to Gemcitabine monophosphate (dFdCMP). The α-configuration of 1'-Epi Gemcitabine likely makes it a poor substrate for dCK, significantly hindering this initial and rate-limiting activation step.

  • Subsequent Phosphorylations: If dFdCMP is formed from the α-anomer, it would be further phosphorylated by other nucleoside kinases to the diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.

Inhibition of DNA Synthesis and Induction of Apoptosis

Assuming a minimal level of activation to its triphosphate form (dFdCTP), 1'-Epi Gemcitabine would interfere with DNA synthesis through mechanisms analogous to Gemcitabine. Molecular docking experiments suggest that this compound can substitute for deoxycytidine during DNA strand elongation, thereby interfering with DNA synthesis and replication.[]

The active metabolites of Gemcitabine exert their cytotoxic effects through two primary mechanisms:

  • Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite (dFdCDP) inhibits RNR, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool enhances the incorporation of the triphosphate metabolite into DNA.

  • "Masked" Chain Termination: The triphosphate metabolite (dFdCTP) is incorporated into the growing DNA strand. After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to "masked" chain termination and the induction of apoptosis (programmed cell death).

While the ultimate cytotoxic mechanisms are likely shared, the significantly reduced efficiency of the initial activation steps for 1'-Epi Gemcitabine renders it a much less potent agent than Gemcitabine.

Data Presentation

As there is a lack of specific quantitative data from preclinical or clinical studies for this compound, a comparative table illustrating the key differences in the context of its likely attenuated activity is presented below.

FeatureGemcitabine Hydrochloride (β-anomer)This compound (α-anomer) - Postulated
Anomeric Configuration βα
Substrate for dCK Yes (Efficient)Likely Poor Substrate
Metabolic Activation EfficientInefficient
Cytotoxic Potency HighVery Low to Negligible
Primary Use Anticancer TherapeuticExperimental Control

Experimental Protocols

The following are generalized methodologies for key experiments that would be required to definitively characterize the mechanism of action of this compound.

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., pancreatic, lung, breast cancer lines) are seeded in 96-well plates.

    • After 24 hours, cells are treated with serial dilutions of this compound and Gemcitabine Hydrochloride (as a positive control) for 72 hours.

    • Cell viability is assessed using an MTT or similar colorimetric assay.

    • The half-maximal inhibitory concentration (IC50) is calculated for each compound.

Cellular Uptake Studies
  • Objective: To measure the intracellular accumulation of 1'-Epi Gemcitabine.

  • Methodology:

    • Cancer cells are incubated with radiolabeled [³H]-1'-Epi Gemcitabine or [³H]-Gemcitabine for various time points.

    • Cells are washed to remove extracellular drug.

    • Intracellular radioactivity is measured by scintillation counting.

    • Uptake rates are calculated and compared.

In Vitro Kinase Assay
  • Objective: To determine if 1'-Epi Gemcitabine is a substrate for deoxycytidine kinase (dCK).

  • Methodology:

    • Recombinant human dCK is incubated with 1'-Epi Gemcitabine or Gemcitabine in the presence of ATP.

    • The formation of the monophosphate metabolite is measured over time using high-performance liquid chromatography (HPLC).

    • Kinetic parameters (Km and Vmax) are determined.

Visualizations

Signaling Pathways and Logical Relationships

gemcitabine_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_activation Metabolic Activation cluster_cytotoxic_effects Cytotoxic Effects Gemcitabine Gemcitabine hENTs_hCNTs Nucleoside Transporters (hENTs, hCNTs) Gemcitabine->hENTs_hCNTs 1_Epi_Gemcitabine 1_Epi_Gemcitabine 1_Epi_Gemcitabine->hENTs_hCNTs Reduced Affinity dCK dCK hENTs_hCNTs->dCK Gemcitabine hENTs_hCNTs->dCK Poor Substrate Gem_MP dFdCMP dCK->Gem_MP 1_Epi_Gem_MP dFdCMP (α) dCK->1_Epi_Gem_MP Inefficient Other_Kinases Other Kinases Gem_MP->Other_Kinases 1_Epi_Gem_MP->Other_Kinases Gem_DP_TP dFdCDP -> dFdCTP Other_Kinases->Gem_DP_TP 1_Epi_Gem_DP_TP dFdCDP (α) -> dFdCTP (α) Other_Kinases->1_Epi_Gem_DP_TP RNR Ribonucleotide Reductase (RNR) Gem_DP_TP->RNR DNA_Polymerase DNA Polymerase Gem_DP_TP->DNA_Polymerase 1_Epi_Gem_DP_TP->RNR 1_Epi_Gem_DP_TP->DNA_Polymerase DNA_Synthesis_Inhibition Inhibition of DNA Synthesis RNR->DNA_Synthesis_Inhibition DNA_Polymerase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Figure 1. Comparative metabolic activation and mechanism of action of Gemcitabine and 1'-Epi Gemcitabine.

Experimental Workflow

experimental_workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with 1'-Epi Gemcitabine HCl and Gemcitabine HCl Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Uptake_Study Cellular Uptake Study (Radiolabeled Compounds) Treatment->Uptake_Study Kinase_Assay In Vitro Kinase Assay (Recombinant dCK) Treatment->Kinase_Assay Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Uptake_Study->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Elucidation of Mechanism of Action Data_Analysis->Conclusion

Figure 2. Proposed experimental workflow to characterize the mechanism of 1'-Epi Gemcitabine HCl.

Conclusion

This compound, as the α-anomer of Gemcitabine, is presumed to share the same fundamental cytotoxic mechanism of inhibiting DNA synthesis. However, its altered stereochemistry at the anomeric carbon is expected to severely impede its metabolic activation, particularly the initial phosphorylation by deoxycytidine kinase. This renders it a significantly less potent compound, justifying its primary role as a negative or experimental control in studies involving Gemcitabine. Further detailed biochemical and cellular studies are necessary to fully quantify the extent to which its α-anomeric configuration attenuates its biological activity at each step of its mechanistic pathway.

References

An In-depth Technical Guide to the Synthesis and Purification of 1'-Epi Gemcitabine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1'-Epi Gemcitabine Hydrochloride, the α-anomer of the potent anti-cancer drug, Gemcitabine. While often considered a process-related impurity in the manufacturing of Gemcitabine, the isolation and characterization of this compound are crucial for quality control, reference standardization, and further pharmacological investigation. This document details the synthetic pathways leading to anomeric mixtures of Gemcitabine, followed by specific protocols for the purification of the α-anomer.

Synthesis of Gemcitabine Anomeric Mixtures

The synthesis of Gemcitabine Hydrochloride invariably produces a mixture of the desired β-anomer (Gemcitabine) and the undesired α-anomer (1'-Epi Gemcitabine). The ratio of these anomers is influenced by the chosen synthetic route and reaction conditions. A common strategy involves the coupling of a protected 2-deoxy-2,2-difluororibofuranose derivative with a protected cytosine base.

A frequently employed method that yields a significant proportion of the α-anomer, making it a suitable starting point for its isolation, is the convergent synthesis approach. This process typically results in an anomeric mixture that can range from a 1:1 to a 1:4 α/β ratio.[1]

General Synthesis Pathway

The synthesis commences with a protected 2-deoxy-2,2-difluoro-D-erythro-pentafuranose, which is activated at the anomeric carbon, typically as a sulfonate. This intermediate is then coupled with a silylated cytosine derivative. The reaction proceeds through a nucleophilic substitution, leading to the formation of the N-glycosidic bond. The choice of protecting groups, solvents, and catalysts can influence the stereochemical outcome of this coupling step. Following the coupling, deprotection of the sugar and base moieties and subsequent treatment with hydrochloric acid yields the hydrochloride salt of the anomeric mixture.

Synthesis_Pathway A Protected 2-deoxy-2,2-difluoro-D-erythro-pentafuranose B Activation of Anomeric Carbon (e.g., Mesylation) A->B Reagents: MsCl, Et3N C Activated Difluororibose (e.g., Mesylate) B->C E Glycosylation (Coupling Reaction) C->E D Protected Cytosine (e.g., Silylated) D->E F Protected Anomeric Mixture (α and β) E->F G Deprotection F->G Reagents: NH3/MeOH H Anomeric Mixture of Gemcitabine Base (α and β) G->H I Salt Formation (HCl) H->I Reagent: HCl J 1'-Epi Gemcitabine HCl (α-anomer) & Gemcitabine HCl (β-anomer) I->J Purification_Workflow cluster_cryst Fractional Crystallization cluster_hplc Preparative HPLC A Anomeric Mixture (α and β) B Dissolve in Hot Water A->B C Add Anti-solvent (e.g., Acetone, 1,4-Dioxane) B->C D Cool and Stir C->D E Filter D->E F Solid (Enriched in β-anomer) E->F G Mother Liquor (Enriched in α-anomer) E->G H Concentrate and Recrystallize G->H I Purified 1'-Epi Gemcitabine HCl (α-anomer) H->I J Anomeric Mixture (α and β) K Inject onto Preparative Column J->K L Elute with Mobile Phase K->L M Collect α-anomer Fraction L->M N Evaporate Solvent M->N O Purified 1'-Epi Gemcitabine HCl (α-anomer) N->O

References

1'-Epi Gemcitabine Hydrochloride: A Technical Guide to its Discovery and History as a Critical Stereoisomer of Gemcitabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1'-Epi Gemcitabine (B846) Hydrochloride, the α-anomer of the potent chemotherapeutic agent, Gemcitabine. The discovery of this stereoisomer is intrinsically linked to the synthesis and development of Gemcitabine itself, where it emerged as a process-related impurity. This document details the critical role of stereochemistry in the biological activity of Gemcitabine, outlines the synthetic pathways leading to the formation of both anomers, and describes the analytical methods for their separation and characterization. While 1'-Epi Gemcitabine Hydrochloride is primarily known as an inactive isomer and a critical quality attribute to be controlled during drug manufacturing, understanding its properties is essential for the robust production and quality control of Gemcitabine.

Introduction: The Emergence of a Stereoisomeric Impurity

The story of this compound is not one of a targeted discovery for therapeutic benefit, but rather a consequence of the chemical synthesis of its potent β-anomer, Gemcitabine. Gemcitabine (2'-deoxy-2',2'-difluorocytidine) is a nucleoside analog that has become a cornerstone in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] Its development in the early 1980s by researchers at Eli Lilly and Company marked a significant advancement in chemotherapy.[2]

During the chemical synthesis of Gemcitabine, the formation of a glycosidic bond between the difluorinated sugar moiety and the cytosine base can result in a mixture of two anomers: the biologically active β-anomer (Gemcitabine) and the inactive α-anomer, known as 1'-Epi Gemcitabine.[] The "discovery" of 1'-Epi Gemcitabine was, therefore, an analytical finding of an undesired byproduct. Its history is one of being a critical process-related impurity that must be carefully monitored and removed to ensure the safety and efficacy of the final drug product.

The Critical Role of 1'-Stereochemistry in Biological Activity

The profound difference in the pharmacological activity between Gemcitabine and its 1'-Epi isomer underscores the importance of stereochemistry in drug action. The therapeutic effect of Gemcitabine is dependent on its intracellular phosphorylation by deoxycytidine kinase (dCK) to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[4][5]

The β-configuration of Gemcitabine mimics the natural substrate, deoxycytidine, allowing it to be recognized and phosphorylated by dCK. In contrast, the α-anomeric configuration of 1'-Epi Gemcitabine is not a suitable substrate for this critical bioactivation step. This lack of phosphorylation renders 1'-Epi Gemcitabine biologically inactive. Consequently, it cannot exert the cytotoxic effects characteristic of Gemcitabine, which include the inhibition of ribonucleotide reductase and the termination of DNA chain elongation.[4]

Signaling Pathway of Gemcitabine Activation and Action

The following diagram illustrates the intracellular metabolic pathway of Gemcitabine. 1'-Epi Gemcitabine does not effectively enter this pathway due to the inability of dCK to phosphorylate the α-anomer.

Gemcitabine_Pathway cluster_outside Extracellular Space cluster_inside Intracellular Space Gemcitabine_beta Gemcitabine (β-anomer) hENT1 hENT1 (Nucleoside Transporter) Gemcitabine_beta->hENT1 Transport Epi_Gemcitabine_alpha 1'-Epi Gemcitabine (α-anomer) Epi_Gemcitabine_alpha->hENT1 Transport Gem_in Gemcitabine hENT1->Gem_in Epi_Gem_in 1'-Epi Gemcitabine hENT1->Epi_Gem_in dCK dCK Gem_in->dCK Phosphorylation (Rate-limiting) dFdCMP dFdCMP dCK->dFdCMP Block No Phosphorylation dCK->Block UMP_CMPK UMP-CMPK dFdCMP->UMP_CMPK Phosphorylation dFdCDP dFdCDP UMP_CMPK->dFdCDP NDPK NDPK dFdCDP->NDPK Phosphorylation RNR Ribonucleotide Reductase (RRM1) dFdCDP->RNR Inhibition dFdCTP dFdCTP NDPK->dFdCTP DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation DNA_Strand DNA Strand Incorporation (Masked Chain Termination) DNA_Polymerase->DNA_Strand Apoptosis Apoptosis DNA_Strand->Apoptosis Epi_Gem_in->dCK

Caption: Intracellular activation pathway of Gemcitabine and the metabolic block of 1'-Epi Gemcitabine.

Synthesis and Formation of Anomeric Mixtures

The synthesis of Gemcitabine is a multi-step process that often involves the coupling of a protected 2-deoxy-2,2-difluororibofuranose derivative with a protected cytosine. A key challenge in this synthesis is controlling the stereochemistry at the anomeric (1') position. Many synthetic routes produce a mixture of the α and β anomers.

Generalized Synthetic Scheme

A common approach involves the reaction of a glycosyl donor, such as a protected difluororibofuranosyl sulfonate or halide, with a silylated cytosine derivative. This reaction can proceed through mechanisms that do not provide complete stereocontrol, leading to the formation of both 1'-Epi Gemcitabine (the α-anomer) and Gemcitabine (the β-anomer). The ratio of these anomers can vary depending on the specific reaction conditions, protecting groups, and solvents used.

Gemcitabine_Synthesis Start Protected 2-deoxy-2,2-difluororibose Coupling Glycosylation with Protected Cytosine Start->Coupling Mixture Anomeric Mixture (Protected α and β) Coupling->Mixture Deprotection Deprotection Mixture->Deprotection Final_Mixture Anomeric Mixture (α and β) Deprotection->Final_Mixture Separation Chromatographic Separation Final_Mixture->Separation Gemcitabine Gemcitabine HCl (β-anomer) Separation->Gemcitabine Epi_Gemcitabine 1'-Epi Gemcitabine HCl (α-anomer) Separation->Epi_Gemcitabine

Caption: Generalized workflow for the synthesis and separation of Gemcitabine anomers.

Data Summary: A Tale of Two Anomers

The physicochemical properties of the two anomers are very similar, making their separation challenging. However, their biological activities are starkly different.

PropertyGemcitabine Hydrochloride (β-anomer)This compound (α-anomer)Reference(s)
Systematic Name 4-amino-1-(2-deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one hydrochloride4-amino-1-(2-deoxy-2,2-difluoro-α-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one hydrochloride[]
Molecular Formula C₉H₁₂ClF₂N₃O₄C₉H₁₂ClF₂N₃O₄[]
Molecular Weight 299.66 g/mol 299.66 g/mol []
CAS Number 122111-03-9122111-05-1[]
Biological Activity Potent anticancer agentBiologically inactive[4]
dCK Substrate YesNo[4]
Cytotoxicity (IC50) Varies by cell line (typically in the nM to low µM range)Not reported; considered inactive[6]

Experimental Protocols: Separation and Characterization

The control of 1'-Epi Gemcitabine as an impurity is a critical aspect of the manufacturing process of Gemcitabine. High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the two anomers.

Representative HPLC Method for Anomer Separation

Objective: To separate and quantify Gemcitabine (β-anomer) from its α-anomer, 1'-Epi Gemcitabine.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 270 nm.

  • Column Temperature: Controlled, for example, at 25°C.

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of Gemcitabine Hydrochloride and this compound reference standards in a suitable diluent (e.g., the mobile phase).

  • Sample Preparation: Dissolve the sample containing the anomeric mixture in the diluent to a known concentration.

  • Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Analysis: Record the chromatograms and determine the retention times for the α and β anomers from the standard injection. In the sample chromatogram, identify and integrate the peaks corresponding to each anomer.

  • Quantification: Calculate the percentage of 1'-Epi Gemcitabine in the sample relative to the Gemcitabine peak area.

Expected Outcome: The β-anomer (Gemcitabine) and the α-anomer (1'-Epi Gemcitabine) will be separated as distinct peaks, allowing for their accurate quantification. The acceptance criteria for the level of the α-anomer are typically defined by regulatory authorities.

Conclusion

The discovery and history of this compound are fundamentally intertwined with its therapeutically active counterpart, Gemcitabine. It serves as a classic example in medicinal chemistry where a subtle change in stereochemistry at a single chiral center can completely abrogate biological activity. While not a therapeutic agent itself, 1'-Epi Gemcitabine is a critical molecule for drug development professionals, as its presence as an impurity must be strictly controlled to ensure the quality, safety, and efficacy of Gemcitabine. The ongoing efforts to develop stereoselective syntheses of Gemcitabine highlight the importance of understanding and controlling the formation of such isomers. This technical guide has provided an in-depth look at the origins, significance, and analytical considerations of this important stereoisomer.

References

An In-depth Technical Guide on the Solubility and Stability of 1'-Epi Gemcitabine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide primarily details the solubility and stability of Gemcitabine (B846) Hydrochloride. Specific experimental data for its epimer, 1'-Epi Gemcitabine Hydrochloride, is not widely available in published literature. Researchers and drug development professionals should consider the presented data as a reference and are strongly encouraged to perform specific solubility and stability studies for this compound to establish its unique physicochemical profile. The methodologies described herein are generally applicable for such investigations.

Introduction

Gemcitabine Hydrochloride is a well-established nucleoside analog used in the treatment of various cancers. Its efficacy and safety are intrinsically linked to its physicochemical properties, including solubility and stability. This compound is a stereoisomer of Gemcitabine, differing in the configuration at the 1'-position of the ribose sugar. While it may be present as an impurity or used as an experimental control, its distinct stereochemistry can lead to different solubility and stability characteristics compared to the parent compound.[1] This guide provides a comprehensive overview of the known solubility and stability of Gemcitabine Hydrochloride, offering a foundational understanding for researchers working with its 1'-epimer.

Solubility Profile

The solubility of a drug substance is a critical factor in its formulation development, affecting its dissolution rate and bioavailability. The hydrochloride salt form of Gemcitabine enhances its aqueous solubility.

Aqueous Solubility of Gemcitabine Hydrochloride

Gemcitabine Hydrochloride is soluble in water.[2] The aqueous solubility has been reported to be 70.2 mg/mL in purified water.[2] Another source indicates a solubility of 25 mg/mL in water.

Solubility of Gemcitabine Hydrochloride in Organic and Other Solvents

The solubility of Gemcitabine and its hydrochloride salt has been determined in various organic solvents and buffer systems. This information is crucial for analytical method development and for the preparation of stock solutions.

Solvent/SystemCompound FormReported Solubility
WaterGemcitabine Hydrochloride70.2 mg/mL[2]
WaterGemcitabine Hydrochloride≥10 mg/mL
WaterGemcitabine, HCl25 mg/mL
Phosphate (B84403) Buffered Saline (PBS, pH 7.2)Gemcitabineapprox. 2 mg/mL[3]
Phosphate Buffered Saline (PBS, pH 7.2)Gemcitabine (hydrochloride)approx. 10 mg/ml[4]
MethanolGemcitabine HydrochlorideSlightly soluble[2]
EthanolGemcitabineapprox. 0.25 mg/ml[3]
EthanolGemcitabine HydrochloridePractically insoluble[2]
Dimethyl Sulfoxide (DMSO)Gemcitabine5 mg/ml[3]
Dimethylformamide (DMF)Gemcitabine0.1 mg/ml[3]
Polar Organic SolventsGemcitabine HydrochloridePractically insoluble[2]

It is important to note that the solubility of this compound may differ from these values and should be experimentally determined.

Stability Profile

The chemical stability of a drug substance is paramount to ensure its potency and safety over its shelf life. Degradation can lead to loss of efficacy and the formation of potentially toxic impurities.

pH-Dependent Stability of Gemcitabine Hydrochloride

The degradation of Gemcitabine is significantly influenced by pH. A pH-rate profile for Gemcitabine indicates that it exhibits maximum stability in the pH range of 7 to 9.5.[5] However, due to solubility limitations at pH ≥ 6, the stability in this range was not fully determined in some studies.[5] The degradation is catalyzed by protons at acidic pH and by hydroxyl ions at basic pH.[5]

  • Acidic Conditions: In 0.1 N HCl at 40°C, Gemcitabine undergoes deamination to form its uridine (B1682114) analogue, with approximately 86% of the initial drug remaining after 4 weeks.[6] Cleavage of the N-glycosidic bond or anomerization to the α-anomer (1'-epimer) was not observed under these conditions.[6]

  • Basic Conditions: In 0.1 N NaOH at 40°C, anomerization of Gemcitabine to its α-anomer (1'-epimer) has been observed.[6] After 4 weeks under these basic conditions, approximately 72% of the initial Gemcitabine remains, with the formation of uridine hydrolysis products as well.[6]

Temperature and Light Stability of Gemcitabine Hydrochloride
  • Temperature: Reconstituted solutions of Gemcitabine Hydrochloride (38 mg/mL) are chemically stable for at least 35 days at 23°C.[7] However, when stored at 4°C, crystal formation can occur after 14 days, which do not redissolve upon warming.[7] This crystallization can lead to a 20% to 35% loss of Gemcitabine content in the solution.[7] Diluted solutions in 0.9% sodium chloride in polyolefin bags are stable for at least 49 days at both 5 ± 3°C and 23 ± 2°C.[8]

  • Light: Exposure to or protection from light does not appear to significantly alter the stability of Gemcitabine Hydrochloride solutions.[7][9]

Stability in Infusion Solutions

Gemcitabine Hydrochloride for injection is typically reconstituted and then further diluted for intravenous administration. Its stability in common infusion fluids is a critical consideration for clinical practice.

Infusion SolutionConcentrationContainerStorage ConditionsStability Duration
0.9% Sodium Chloride Injection0.1 and 10 mg/mLPVC bags4°C and 23°CAt least 35 days[7]
5% Dextrose Injection0.1 and 10 mg/mLPVC bags4°C and 23°CAt least 35 days[7]
0.9% Sodium Chloride Injection38 mg/mLPlastic syringes4°C and 23°CAt least 35 days[7]
0.9% Sodium Chloride1600 mg/292 ml, 1800 mg/297 ml, 2000 mg/303 mlPolyolefin bags5 ± 3°C and 23 ± 2°CAt least 49 days[8]
0.9% Sodium Chloride2 mg/ml and 30 mg/mlPVC-free bags and glass bottlesRoom Temperature7 days[9]

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a drug substance like this compound. These are based on standard pharmaceutical industry practices and methods reported for Gemcitabine Hydrochloride.

Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, PBS, methanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and/or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

  • Data Analysis: The solubility is expressed as mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

Stability Indicating HPLC Method Development

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Methodology:

  • Chromatographic Conditions Development:

    • Column: A reversed-phase column (e.g., C18) is commonly used.[10][11]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The composition can be optimized for optimal separation.[10][12]

    • Detection: UV detection at a wavelength of maximum absorbance (e.g., around 270 nm for Gemcitabine) is generally employed.[10][11]

    • Flow Rate and Temperature: Standard flow rates (e.g., 1.0 mL/min) and controlled column temperatures (e.g., 25°C) are used.[10]

  • Forced Degradation Studies: To ensure the method is stability-indicating, the drug substance is subjected to stress conditions to generate degradation products.

    • Acid Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature.[6]

    • Base Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.[6]

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid or solution to high temperatures.

    • Photodegradation: Expose the solution to UV light.

  • Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

G cluster_method_dev Method Development cluster_forced_deg Forced Degradation cluster_validation Method Validation cluster_final Final Method A Select Column & Mobile Phase B Optimize Detection Wavelength A->B C Set Flow Rate & Temperature B->C D Acid/Base Hydrolysis C->D G Specificity D->G E Oxidation E->G F Thermal & Photodegradation F->G K Validated Stability-Indicating Method G->K H Linearity & Range H->K I Accuracy & Precision I->K J LOD & LOQ J->K

Caption: Workflow for Stability-Indicating HPLC Method Development.

Conclusion

While specific data on the solubility and stability of this compound is scarce, the extensive information available for Gemcitabine Hydrochloride provides a valuable starting point for researchers. The provided data tables and experimental protocols offer a framework for the systematic investigation of this epimer. It is imperative that the distinct physicochemical properties of this compound are experimentally determined to ensure the quality, safety, and efficacy of any potential pharmaceutical product containing this molecule. The stereochemical difference at the 1'-position can have a significant impact on molecular packing in the solid state and interactions in solution, thereby influencing both solubility and degradation pathways. Therefore, direct experimental evaluation is non-negotiable for drug development professionals.

References

An In-depth Technical Guide to 1'-Epi Gemcitabine Hydrochloride and its Core Counterpart, Gemcitabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Gemcitabine (B846) Hydrochloride, a widely used nucleoside analog in cancer therapy, and its stereoisomer, 1'-Epi Gemcitabine Hydrochloride (CAS Number 122111-05-1). While this compound, the α-anomer, primarily serves as an experimental control and impurity reference standard, a thorough understanding of the pharmacologically active β-anomer, Gemcitabine, is crucial for its contextual application in research and development.[1][2][3] This document will delve into the core mechanisms of action, relevant signaling pathways, and established experimental protocols related to Gemcitabine, which are foundational for any comparative studies involving its 1'-epimer. All quantitative data is presented in structured tables for clarity, and key cellular processes are visualized using Graphviz diagrams.

Introduction to Gemcitabine and its 1'-Epimer

Gemcitabine, chemically known as 2'-deoxy-2',2'-difluorocytidine monohydrochloride (β-isomer), is a cornerstone of treatment for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[4] Its therapeutic efficacy stems from its role as a pyrimidine (B1678525) nucleoside analog antimetabolite that disrupts DNA synthesis and repair, ultimately leading to apoptosis.[5]

This compound is the α-anomer of Gemcitabine.[3] Due to the stereochemical difference at the anomeric carbon, it is not the pharmacologically active form used in clinical settings. Its primary utility is in analytical and comparative research, serving as a reference standard to identify and quantify impurities in Gemcitabine drug products and as a negative control in biological assays to elucidate the specific activity of the β-anomer.[2][6]

Table 1: Chemical and Physical Properties

PropertyThis compoundGemcitabine Hydrochloride
CAS Number 122111-05-1[3]122111-03-9
Molecular Formula C₉H₁₂ClF₂N₃O₄[1][2]C₉H₁₁F₂N₃O₄ · HCl
Molecular Weight 299.66 g/mol [1][2]299.66 g/mol
Synonyms Gemcitabine EP Impurity B; Gemcitabine α-anomer hydrochloride[3][7]Gemzar; LY 188011
Chemical Structure α-anomerβ-anomer
Primary Role Experimental control, impurity reference[2][6]Antineoplastic agent

Mechanism of Action of Gemcitabine

The cytotoxic effects of Gemcitabine are exerted through a series of intracellular transformations and interactions with key cellular machinery.

Cellular Uptake and Activation

As a hydrophilic molecule, Gemcitabine requires active transport into the cell, primarily mediated by human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).[4] Once inside the cell, Gemcitabine, a prodrug, undergoes sequential phosphorylation to become pharmacologically active.

  • Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting Gemcitabine to Gemcitabine monophosphate (dFdCMP).[4]

  • Diphosphorylation: UMP/CMP kinase (CMPK1) further phosphorylates dFdCMP to Gemcitabine diphosphate (B83284) (dFdCDP).[4]

  • Triphosphorylation: Nucleoside-diphosphate kinase (NDPK) completes the activation by converting dFdCDP to the active Gemcitabine triphosphate (dFdCTP).[4]

Inhibition of DNA Synthesis and Repair

The active metabolites of Gemcitabine, dFdCDP and dFdCTP, disrupt DNA synthesis through two primary mechanisms:

  • Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RRM1).[4] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. By inhibiting RRM1, dFdCDP depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP). This depletion enhances the incorporation of dFdCTP into DNA due to reduced competition.[4]

  • Masked Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural substrate dCTP for incorporation into the elongating DNA strand by DNA polymerases.[8] After dFdCTP is incorporated, one more nucleotide is added to the growing chain. This "masks" the faulty nucleoside from the proofreading and repair mechanisms of the cell. However, the DNA polymerase is then unable to proceed further, leading to an irreparable error that halts DNA synthesis and ultimately triggers apoptosis.[4][8] This process is termed "masked chain termination".[4]

Gemcitabine Activation and Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gemcitabine Gemcitabine Gemcitabine_in Gemcitabine dFdCMP Gemcitabine Monophosphate (dFdCMP) Gemcitabine_in->dFdCMP dCK dFdCDP Gemcitabine Diphosphate (dFdCDP) dFdCMP->dFdCDP CMPK1 dFdCTP Gemcitabine Triphosphate (dFdCTP) dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits DNA_syn DNA Synthesis dFdCTP->DNA_syn Incorporated into DNA (Masked Chain Termination) dNTPs dNTP Pool (e.g., dCTP) RNR->dNTPs Produces dNTPs->DNA_syn Required for Apoptosis Apoptosis DNA_syn->Apoptosis

Figure 1. Intracellular activation and dual inhibitory mechanism of Gemcitabine.

Signaling Pathways Modulated by Gemcitabine

Gemcitabine-induced DNA damage and replication stress activate several signaling pathways that influence cell fate, including cell cycle arrest and apoptosis.

Cell Cycle Checkpoint Activation

By stalling DNA replication, Gemcitabine triggers the activation of DNA damage response (DDR) pathways. These pathways are primarily orchestrated by the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

  • ATR-Chk1 Pathway: Replication stress activates the ATR-Chk1 signaling cascade, which leads to cell cycle arrest, primarily at the G1/S and S phases. This allows time for DNA repair.[9]

  • ATM-Chk2 Pathway: Double-strand breaks, which can arise from stalled replication forks, activate the ATM-Chk2 pathway. This pathway also contributes to cell cycle arrest and can initiate apoptosis if the damage is irreparable.[9]

Cell Cycle Checkpoint Activation by Gemcitabine DNA_Damage DNA Damage & Replication Stress ATR ATR DNA_Damage->ATR Activates ATM ATM DNA_Damage->ATM Activates Chk1 Chk1 ATR->Chk1 Phosphorylates Chk2 Chk2 ATM->Chk2 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S-phase) Chk1->Cell_Cycle_Arrest Induces Chk2->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Chk2->Apoptosis Can trigger

Figure 2. Gemcitabine-induced activation of DNA damage response pathways.

Quantitative Data

Table 2: In Vitro Cytotoxicity of Gemcitabine (IC50 Values)

Cell LineCancer TypeIC50Reference
HeLaCervical Cancer3.3 µM[10]
CaLoCervical Cancer0.3 µM[10]
C33ACervical Cancer0.1 µM[10]
SiHaCervical Cancer>1000 µM[10]
CCRF-CEMLeukemia1 ng/mL[11]
H157, H460, H322Lung CancerVaries with Cul4A expression[12]
42 CRC Cell LinesColorectal CancerData available in GDSC database[13]

Table 3: Pharmacokinetic Parameters of Gemcitabine in Humans

ParameterValueInfusion ConditionsReference
Plasma Half-life42 - 94 min-[14]
Clearance2.7 L/min-[15]
Volume of Distribution (Central)15 L-[15]
Cmax (Plasma)10-20 µM (Saturation)1000 mg/m² over 30 min[16]
Cmax (Plasma)2.5-10 µM300 mg/m² over 1-3 h[16]
Hepatic Extraction Ratio0.55 - 0.8975-180 mg/m² (24-h HAI)[17]

Experimental Protocols

The following protocols are standard methodologies used to evaluate the cellular effects of Gemcitabine. These same protocols would be employed in studies involving this compound to provide a direct comparison of activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.

  • Drug Treatment: Treat cells with a range of concentrations of Gemcitabine (and this compound as a control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Culture and Treatment: Culture cells to exponential growth and treat with the desired concentrations of Gemcitabine for various time points (e.g., 24, 48 hours).[18]

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[9]

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate a histogram of cell count versus fluorescence intensity and quantify the percentage of cells in each phase of the cell cycle.[18]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with Gemcitabine as described in previous protocols.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Quantification: Determine the percentage of cells in each quadrant.

Experimental Workflow for Cellular Assays cluster_assays Downstream Assays Treatment Treat with Gemcitabine & 1'-Epi Gemcitabine (Control) Incubation Incubate (24-72h) Treatment->Incubation Assay_Viability Cell Viability (MTT Assay) Incubation->Assay_Viability Assay_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Assay_Cycle Assay_Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Assay_Apoptosis Result_Viability IC50 Determination Assay_Viability->Result_Viability Result_Cycle Cell Phase Distribution (% G1, S, G2/M) Assay_Cycle->Result_Cycle Result_Apoptosis Quantification of Apoptotic Cells Assay_Apoptosis->Result_Apoptosis

Figure 3. General workflow for in vitro evaluation of Gemcitabine's cellular effects.

Conclusion

This compound serves as an indispensable tool for the robust analytical and biological characterization of its pharmacologically active counterpart, Gemcitabine. A comprehensive understanding of Gemcitabine's mechanism of action, from its cellular uptake and metabolic activation to its profound effects on DNA synthesis and cell cycle signaling, provides the essential framework for interpreting comparative data. The experimental protocols detailed herein represent the standard by which the activity of Gemcitabine and the relative inactivity of its 1'-epimer are assessed. This guide provides the foundational knowledge required for researchers and drug development professionals working with these compounds.

References

1'-Epi Gemcitabine Hydrochloride molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1'-Epi Gemcitabine (B846) Hydrochloride

Introduction

1'-Epi Gemcitabine Hydrochloride is a stereoisomer of Gemcitabine Hydrochloride, a widely used chemotherapeutic agent. Specifically, it is the α-anomer, whereas Gemcitabine is the β-anomer. In the context of pharmaceutical manufacturing, this compound is primarily regarded as a process-related impurity that must be monitored and controlled to ensure the quality, safety, and efficacy of the final Gemcitabine drug product. This guide provides a detailed overview of its molecular characteristics, analytical methodologies for its quantification, and the biological pathways of its parent compound, Gemcitabine.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for its identification and characterization in research and quality control settings.

PropertyValueCitation(s)
Molecular Weight 299.66 g/mol [1][2]
Molecular Formula C₉H₁₂ClF₂N₃O₄[1][2]
CAS Number 122111-05-1[1][2]
IUPAC Name 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride[2]
Synonyms Gemcitabine EP Impurity B, Gemcitabine α-anomer hydrochloride[2]

Synthesis and Purification Context

The synthesis of Gemcitabine often results in a mixture of the desired β-anomer (Gemcitabine) and the undesired α-anomer (1'-Epi Gemcitabine)[3]. Consequently, purification is a critical step to isolate pure Gemcitabine Hydrochloride.

Experimental Protocol: Anomeric Purification

High-Performance Liquid Chromatography (HPLC) is a common technique for both the analysis and purification of Gemcitabine from its epimer[4]. For larger-scale purification, column chromatography is employed. Below is a representative protocol based on patented methods.

Objective: To separate 1'-Epi Gemcitabine from Gemcitabine.

Methodology:

  • Stationary Phase: Silica (B1680970) gel is used as the stationary phase for the chromatographic separation[4].

  • Mobile Phase Preparation: A mixture of acetone (B3395972) and aqueous hydrochloric acid (pH adjusted to 2-3) is prepared as the mobile phase[4].

  • Column Packing: A chromatography column is packed with the silica gel stationary phase and equilibrated with the mobile phase.

  • Sample Loading: The crude mixture of Gemcitabine anomers is dissolved in a minimal amount of the mobile phase and loaded onto the column.

  • Elution: The mobile phase is passed through the column to facilitate the separation of the anomers.

  • Fraction Collection: Fractions are collected as the solvent elutes from the column.

  • Analysis: The composition of each fraction is analyzed, typically by reversed-phase HPLC, to identify the fractions containing the pure Gemcitabine (β-anomer)[4].

  • Isolation: Fractions containing the purified Gemcitabine are pooled, and the solvent is removed to yield the purified product.

G cluster_prep Preparation cluster_chromatography Chromatographic Separation cluster_analysis Analysis & Isolation crude Crude Anomeric Mixture (Gemcitabine + 1'-Epi Gemcitabine) dissolve Dissolve in Mobile Phase crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Acetone/ Aqueous HCl (pH 2-3) load->elute collect Collect Eluted Fractions elute->collect analyze Analyze Fractions by RP-HPLC collect->analyze pool Pool Pure Gemcitabine Fractions analyze->pool isolate Isolate Purified Gemcitabine HCl pool->isolate final Pure Gemcitabine HCl (β-anomer)

Workflow for the purification of Gemcitabine from its 1'-epimer.

Analytical Methodologies

Accurate and robust analytical methods are essential for quantifying the levels of 1'-Epi Gemcitabine in Gemcitabine Hydrochloride active pharmaceutical ingredients (APIs). Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose.

Experimental Protocol: RP-HPLC for Impurity Profiling

The following is a representative RP-HPLC method for the analysis of impurities in Gemcitabine Hydrochloride.

Objective: To separate and quantify Gemcitabine and its related impurities, including 1'-Epi Gemcitabine.

Methodology:

  • Standard and Sample Preparation:

    • Stock solutions of Gemcitabine Hydrochloride and its impurities are prepared by dissolving accurately weighed amounts in a suitable diluent[5].

    • A test solution of the Gemcitabine sample is prepared at a specified concentration (e.g., 1 mg/mL) in the same diluent[5].

  • Chromatographic System: A high-performance liquid chromatograph equipped with a UV/PDA detector is used[5].

  • Chromatographic Conditions:

    Parameter Condition Citation(s)
    Column C18 (250 x 4.6) mm, 5µm [5]
    Mobile Phase Acetonitrile and water mixture (e.g., 10:90 v/v) [6]
    Flow Rate 1.0 mL/min [6]
    Detection UV at 270 nm [7]

    | Injection Vol. | 20 µL |[7] |

  • Analysis: The prepared solutions are injected into the HPLC system, and the chromatograms are recorded. The retention times and peak areas are used to identify and quantify the impurities relative to the main Gemcitabine peak.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Gemcitabine HCl API Sample weigh Accurately Weigh Sample sample->weigh dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) weigh->dissolve inject Inject 20 µL into RP-HPLC System dissolve->inject separate Separate on C18 Column inject->separate detect Detect at 270 nm separate->detect record Record Chromatogram detect->record integrate Integrate Peak Areas record->integrate quantify Quantify Impurities integrate->quantify final Impurity Profile Report

Experimental workflow for RP-HPLC analysis of impurities.

Biological Context: Gemcitabine's Mechanism of Action

As 1'-Epi Gemcitabine is an isomer of Gemcitabine, understanding the mechanism of action of Gemcitabine provides the necessary biological context. Gemcitabine is a prodrug that must be activated intracellularly to exert its cytotoxic effects[8].

Gemcitabine is transported into the cell by nucleoside transporters (hENTs and hCNTs)[9][10]. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (dFdCMP)[9][11]. This is the rate-limiting step in its activation[12]. dFdCMP is then further phosphorylated to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms[9][13].

The active metabolites have a dual mechanism of action:

  • dFdCDP inhibits ribonucleotide reductase (RRM1/RRM2), an enzyme essential for producing the deoxynucleotides required for DNA synthesis. This depletes the intracellular pool of dCTP, which enhances the incorporation of dFdCTP into DNA[9][14].

  • dFdCTP competes with dCTP for incorporation into the elongating DNA strand by DNA polymerase[8][11]. After dFdCTP is incorporated, one additional nucleotide is added, after which DNA polymerase cannot proceed. This action, known as "masked chain termination," effectively halts DNA synthesis and leads to apoptosis (programmed cell death)[8][14].

The primary route of inactivation for Gemcitabine is deamination by cytidine (B196190) deaminase (CDA) into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU), which is then excreted from the cell[9][10].

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_activation Activation Pathway cluster_inactivation Inactivation Pathway cluster_targets Cellular Targets gem Gemcitabine (dFdC) transporter hENT, hCNT Transporters gem->transporter Uptake gem_in Gemcitabine dFdCMP dFdCMP gem_in->dFdCMP dCK dFdU dFdU (inactive) gem_in->dFdU CDA dFdCDP dFdCDP dFdCMP->dFdCDP CMPK1 dFdCTP dFdCTP dFdCDP->dFdCTP NME RNR Ribonucleotide Reductase (RRM1/RRM2) dFdCDP->RNR Inhibition DNA DNA Synthesis dFdCTP->DNA Incorporation & Masked Chain Termination RNR->DNA Provides dNTPs Apoptosis Apoptosis DNA->Apoptosis transporter->gem_in

Metabolic activation and mechanism of action of Gemcitabine.

References

Methodological & Application

Application Notes and Protocols for 1'-Epi Gemcitabine Hydrochloride In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental protocols for the study of 1'-Epi Gemcitabine Hydrochloride. As an epimer of the potent anticancer drug Gemcitabine, this compound is primarily utilized as an experimental control to elucidate the stereospecificity of Gemcitabine's activity.[1][2][3] The following protocols are standard assays for evaluating nucleoside analogs and are directly applicable for assessing the biological activity of this compound, which is anticipated to be significantly lower than that of Gemcitabine.

Mechanism of Action of the Parent Compound, Gemcitabine

Gemcitabine, a deoxycytidine analog, exerts its cytotoxic effects by inhibiting DNA synthesis and repair.[1] Upon cellular uptake, it is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to chain termination and apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, thereby depleting the pool of deoxynucleotides required for DNA replication.[4] The primary signaling pathways implicated in Gemcitabine-induced cell death include the activation of stress-response pathways like JNK and p38 MAPK, and the modulation of the AMPK/mTOR pathway, ultimately leading to apoptosis.[5][6]

Data Presentation

Due to the limited publicly available in vitro activity data for this compound, the following tables present illustrative data to demonstrate the expected outcomes when comparing it to the active compound, Gemcitabine. This data is hypothetical and serves to guide the presentation of experimental results.

Table 1: Comparative Cytotoxicity (IC50) of Gemcitabine HCl and 1'-Epi Gemcitabine HCl in Pancreatic Cancer Cell Lines

CompoundMiaPaCa-2 IC50 (µM)PANC-1 IC50 (µM)BxPC-3 IC50 (µM)
Gemcitabine HCl15.5 ± 2.125.8 ± 3.510.2 ± 1.8
1'-Epi Gemcitabine HCl> 200> 200> 200

Data is illustrative. Actual experimental values should be determined.

Table 2: Apoptosis Induction in MiaPaCa-2 Cells after 48h Treatment

Treatment (50 µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control3.2 ± 0.51.5 ± 0.3
Gemcitabine HCl35.7 ± 4.215.3 ± 2.1
1'-Epi Gemcitabine HCl4.1 ± 0.82.0 ± 0.4

Data is illustrative. Actual experimental values should be determined.

Table 3: Cell Cycle Arrest in PANC-1 Cells after 24h Treatment

Treatment (25 µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.4 ± 3.130.1 ± 2.514.5 ± 1.9
Gemcitabine HCl68.2 ± 4.515.6 ± 2.016.2 ± 2.1
1'-Epi Gemcitabine HCl56.1 ± 3.329.5 ± 2.614.4 ± 1.8

Data is illustrative. Actual experimental values should be determined.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MiaPaCa-2, PANC-1, BxPC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and Gemcitabine Hydrochloride (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound and Gemcitabine HCl in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated wells as a negative control.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add drug dilutions (1'-Epi Gemcitabine HCl, Gemcitabine HCl) A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Measure absorbance (570nm) F->G

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[8]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and Gemcitabine Hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound and Gemcitabine HCl for the specified time (e.g., 48 hours). Include a vehicle control.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A Seed and treat cells B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in dark E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol evaluates the effect of this compound on cell cycle progression. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and Gemcitabine Hydrochloride

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compounds as described for the apoptosis assay for a duration of 24 hours.

  • Harvest the cells and wash once with cold PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes at 4°C.[12]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12]

  • Resuspend the cell pellet in a staining solution containing RNase A and incubate for 5 minutes at room temperature to degrade RNA.[12]

  • Add PI solution to the cell suspension and incubate for 30 minutes in the dark at room temperature.[11]

  • Analyze the stained cells by flow cytometry. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[11]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by the parent compound, Gemcitabine. It is hypothesized that this compound, as an inactive epimer, will not significantly modulate these pathways.

Gemcitabine_Signaling_Pathway Gem Gemcitabine (dFdC) dFdCDP dFdCDP Gem->dFdCDP dCK dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR DNA_inc Incorporation into DNA dFdCTP->DNA_inc DNA Polymerase DNA_syn DNA Synthesis RNR->DNA_syn Apoptosis Apoptosis DNA_inc->Apoptosis

Metabolic activation and primary mechanism of Gemcitabine.

Stress_Response_Pathway Gem Gemcitabine-induced DNA Damage ATM_ATR ATM/ATR Activation Gem->ATM_ATR JNK_p38 JNK/p38 MAPK Activation Gem->JNK_p38 Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 CellCycleArrest Cell Cycle Arrest Chk1_Chk2->CellCycleArrest Apoptosis Apoptosis JNK_p38->Apoptosis

Gemcitabine-induced stress signaling pathways.

References

Application Notes and Protocols for In Vivo Study of 1'-Epi Gemcitabine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Epi Gemcitabine (B846) Hydrochloride is an epimer of gemcitabine hydrochloride, a widely used chemotherapeutic agent.[1] Gemcitabine is a nucleoside analog that interferes with DNA synthesis and repair, leading to apoptosis and autophagy.[1][2] Specifically, gemcitabine is metabolized intracellularly to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[2][3][4][5] Gemcitabine triphosphate competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to "masked chain termination" where only one more nucleotide is added before DNA polymerase function is halted.[4][6][7] Additionally, gemcitabine diphosphate inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[2][4][5][7]

Due to the limited availability of in vivo efficacy data specifically for 1'-Epi Gemcitabine Hydrochloride, this document provides a detailed, proposed study design based on established protocols for its parent compound, gemcitabine, and other closely related analogs. These protocols are intended to serve as a comprehensive guide for researchers initiating preclinical in vivo evaluations of this compound.

Signaling Pathways of Gemcitabine and its Analogs

Gemcitabine and its analogs exert their cytotoxic effects by activating multiple signaling pathways, primarily those involved in DNA damage response and apoptosis. Upon incorporation into DNA and inhibition of DNA synthesis, gemcitabine induces replication stress, which in turn activates checkpoint signaling pathways to halt the cell cycle and attempt repair.[8][9] The two major pathways activated are the ATM-Chk2 and the ATR-Chk1 pathways.[8] If the DNA damage is too severe to be repaired, the cells are directed towards apoptosis.

Gemcitabine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Metabolism cluster_2 Mechanism of Action 1'-Epi Gemcitabine HCl 1'-Epi Gemcitabine HCl Nucleoside Transporters Nucleoside Transporters 1'-Epi Gemcitabine HCl->Nucleoside Transporters Uptake 1'-Epi Gemcitabine 1'-Epi Gemcitabine Nucleoside Transporters->1'-Epi Gemcitabine dCK Deoxycytidine Kinase (dCK) 1'-Epi Gemcitabine->dCK 1'-Epi dFdCMP 1'-Epi Gemcitabine Monophosphate dCK->1'-Epi dFdCMP CMPK1 UMP/CMP Kinase (CMPK1) 1'-Epi dFdCMP->CMPK1 1'-Epi dFdCDP 1'-Epi Gemcitabine Diphosphate CMPK1->1'-Epi dFdCDP NDPK Nucleoside- Diphosphate Kinase (NDPK) 1'-Epi dFdCDP->NDPK Ribonucleotide Reductase Ribonucleotide Reductase (RNR) 1'-Epi dFdCDP->Ribonucleotide Reductase Inhibits 1'-Epi dFdCTP 1'-Epi Gemcitabine Triphosphate NDPK->1'-Epi dFdCTP DNA Synthesis DNA Synthesis 1'-Epi dFdCTP->DNA Synthesis Incorporation DNA Damage DNA Damage DNA Synthesis->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis ATM/ATR Signaling ATM/ATR Signaling DNA Damage->ATM/ATR Signaling Chk1/Chk2 Chk1/Chk2 Activation ATM/ATR Signaling->Chk1/Chk2 Cell Cycle Arrest Cell Cycle Arrest Chk1/Chk2->Cell Cycle Arrest

Caption: Intracellular metabolism and mechanism of action of this compound.

Proposed In Vivo Study Design

This section outlines a comprehensive in vivo study design to evaluate the anti-tumor efficacy of this compound.

Experimental Workflow

The proposed experimental workflow for the in vivo study is depicted below.

In_Vivo_Workflow Animal Model Selection Animal Model Selection Tumor Implantation Tumor Implantation Animal Model Selection->Tumor Implantation Tumor Growth & Randomization Tumor Growth & Randomization Tumor Implantation->Tumor Growth & Randomization Treatment Initiation Treatment Initiation Tumor Growth & Randomization->Treatment Initiation Monitoring Monitoring Treatment Initiation->Monitoring Efficacy Endpoint Efficacy Endpoint Monitoring->Efficacy Endpoint Data Analysis Data Analysis Efficacy Endpoint->Data Analysis Histopathology & Biomarkers Histopathology & Biomarkers Efficacy Endpoint->Histopathology & Biomarkers

Caption: Proposed experimental workflow for an in vivo efficacy study.

Experimental Protocols

1. Animal Models

  • Choice of Model: Severe Combined Immunodeficient (SCID) mice or athymic nude mice are recommended for xenograft studies. For studies investigating the interaction with the immune system, a syngeneic tumor model in immunocompetent mice would be appropriate. Patient-derived xenograft (PDX) models are suggested for a more clinically relevant assessment.[10][11]

  • Cell Lines: Human pancreatic (e.g., BxPC-3, MiaPaCa-2, Panc-1), non-small cell lung (e.g., A549, H1975), or breast cancer cell lines are suitable choices based on the known clinical applications of gemcitabine.[6][12][13][14]

  • Animal Husbandry: Animals should be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation and Growth

  • Subcutaneous Xenografts: A suspension of 1 x 10^6 to 5 x 10^6 tumor cells in 100-200 µL of a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.

  • Orthotopic Models: For a more clinically relevant tumor microenvironment, orthotopic implantation into the pancreas or lung can be performed.[12][13]

  • Tumor Monitoring: Tumor volume should be measured 2-3 times per week using calipers and calculated using the formula: Volume = (length x width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

3. Dosing and Administration

  • Vehicle: this compound should be dissolved in a sterile, isotonic saline solution.

  • Dose Levels: Based on preclinical studies of gemcitabine and its analogs, a dose range of 50-120 mg/kg could be explored.[13] A dose-finding study is recommended to determine the maximum tolerated dose (MTD).

  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) administration are common routes for gemcitabine analogs.[12][15][16]

  • Dosing Schedule: A typical schedule could be twice weekly injections for 3-5 weeks.[16]

4. Efficacy Endpoints

  • Primary Endpoint: Tumor growth inhibition (TGI) is the primary measure of efficacy. This is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Secondary Endpoints:

    • Body Weight: Monitored as an indicator of toxicity.

    • Survival: In some studies, treatment may continue until a humane endpoint is reached, and survival can be a key endpoint.

    • Tumor Metastasis: For orthotopic models, the incidence and extent of metastasis can be evaluated.

5. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

  • PK Analysis: Blood samples should be collected at various time points after drug administration to determine the plasma concentration of this compound and its metabolites. This will help in determining key PK parameters such as half-life (t1/2) and area under the curve (AUC).[10][11][16]

  • PD Analysis: Tumor and normal tissues can be collected at the end of the study to assess biomarkers of drug activity. This may include immunohistochemical analysis of markers for cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Data Presentation

Quantitative data from in vivo studies are crucial for evaluating the efficacy and safety of a new compound. Below are examples of how to structure such data in tables for clear comparison.

Table 1: In Vivo Anti-Tumor Efficacy of Gemcitabine Analogs in Xenograft Models

CompoundAnimal ModelTumor TypeDose and ScheduleTumor Growth Inhibition (%)Reference
Gemcitabine HClAthymic MiceBxPC-3 Human Pancreatic15 mg/kg, i.p., twice weeklyNot specified, but less effective than L-GEM[16]
GemC18-NPsAthymic MiceBxPC-3 Human PancreaticSame molar dose as Gem HCl, i.v.Complete inhibition[15]
4NSG-SLNPDX MiceBlack and White PCaNot specifiedTwo-fold decrease in tumor growth vs. Gem HCl[10][11]
GemcitabineNude MiceH1975 Lung Xenograft100 mg/kg, 4 dosesGrowth inhibitory effect observed[14]

Table 2: Comparative In Vitro Cytotoxicity (IC50) of Gemcitabine Analogs

CompoundCell LineIC50 (µM)Reference
GemcitabinePPCL-192 (Pancreatic)57 ± 1.5[10][11]
4NSG-SLNPPCL-192 (Pancreatic)9 ± 1.1[10][11]
GemcitabinePPCL-46 (Pancreatic)56 ± 1.8[10][11]
4NSG-SLNPPCL-46 (Pancreatic)12 ± 2.1[10][11]
L-GEMBxPC-3 (Pancreatic)0.009 (at 72h)[16]
Free GEMBxPC-3 (Pancreatic)0.027 (at 72h)[16]

Table 3: Pharmacokinetic Parameters of Gemcitabine Formulations

FormulationHalf-life (t1/2)Area Under the Curve (AUC)Reference
Gemcitabine HCl1.5 h-[16]
L-GEM8 h-[16]
4NSG-SLN-3-4 fold higher than Gem HCl[10][11]

Conclusion

The provided application notes and protocols offer a comprehensive framework for designing and conducting in vivo studies to evaluate the anti-tumor efficacy of this compound. By leveraging the extensive knowledge available for gemcitabine and its other analogs, researchers can establish a robust preclinical data package to support the further development of this compound. Careful consideration of animal models, dosing regimens, and relevant endpoints will be critical for a thorough assessment of its therapeutic potential.

References

Application Notes and Protocols for 1'-Epi Gemcitabine Hydrochloride Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Epi Gemcitabine (B846) Hydrochloride is an epimer of Gemcitabine Hydrochloride, a widely used chemotherapeutic agent. As an isomer, it is often utilized as a control compound in research settings. While specific cytotoxicity data and detailed mechanistic studies for 1'-Epi Gemcitabine Hydrochloride are not extensively available in peer-reviewed literature, its structural similarity to gemcitabine suggests that its cytotoxic effects can be assessed using similar methodologies.

These application notes provide detailed protocols for evaluating the in vitro cytotoxicity of this compound, based on established methods for gemcitabine. It is crucial to note that these protocols serve as a starting point and may require optimization for specific cell lines and experimental conditions.

Gemcitabine, a nucleoside analog, exerts its cytotoxic effects by inhibiting DNA synthesis and inducing apoptosis.[1][2] After cellular uptake, it is converted into its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[1] The triphosphate form competes with natural nucleotides for incorporation into DNA, leading to chain termination and cell death.[2] The diphosphate form inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis.[2]

Key Cytotoxicity Assay Methods

Two primary methods are recommended for assessing the cytotoxicity of this compound:

  • MTT Assay: To determine cell viability and proliferation.

  • Annexin V/PI Assay: To quantify apoptosis and distinguish between apoptotic and necrotic cells.

Data Presentation: Cytotoxicity of Gemcitabine in Pancreatic Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of gemcitabine in various pancreatic cancer cell lines, as reported in the literature. This data is provided as a reference for expected cytotoxic concentrations when evaluating this compound.

Cell LineIC50 (µM)Reference
MiaPaCa-29.46 ± 1.1 (3D culture)[3]
PANC-11.7 ± 0.2[3]
BxPC-3Not explicitly stated, but GemAGY IC50 was lower than GemHCl[3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol outlines the steps to determine the effect of this compound on cell viability.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with various concentrations of this compound for the desired duration. Include an untreated control.

  • Cell Harvesting:

    • After treatment, collect both adherent and floating cells.

    • For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Gemcitabine_Mechanism_of_Action cluster_0 Cellular Uptake and Metabolism cluster_1 Cytotoxic Effects 1Epi_Gem_HCl 1'-Epi Gemcitabine Hydrochloride dFdC Gemcitabine (dFdC) 1Epi_Gem_HCl->dFdC Intracellular Conversion dFdCMP dFdCMP dFdC->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Synthesis DNA Synthesis dFdCTP->DNA_Synthesis Incorporation & Chain Termination Apoptosis Apoptosis DNA_Synthesis->Apoptosis Induction

Caption: Mechanism of action of Gemcitabine.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Compound Treat with 1'-Epi Gemcitabine HCl Seed_Cells->Treat_Compound Add_MTT Add MTT Reagent Treat_Compound->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Add_DMSO Add DMSO to Solubilize Formazan Incubate->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: MTT assay experimental workflow.

AnnexinV_PI_Workflow Seed_Treat Seed and Treat Cells Harvest_Wash Harvest and Wash Cells Seed_Treat->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate_Dark Incubate in the Dark (15 min) Stain->Incubate_Dark Analyze Analyze by Flow Cytometry Incubate_Dark->Analyze

Caption: Annexin V/PI assay workflow.

References

Application Notes and Protocols for 1'-Epi Gemcitabine Hydrochloride in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Epi Gemcitabine (B846) Hydrochloride is an isomer of the widely used chemotherapeutic agent, Gemcitabine Hydrochloride.[1] As a pyrimidine (B1678525) nucleoside analog antimetabolite, Gemcitabine exerts its anticancer effects by inhibiting DNA synthesis and repair, ultimately leading to autophagy and apoptosis.[1] Given its structural similarity, 1'-Epi Gemcitabine Hydrochloride is often utilized as an experimental control in studies involving Gemcitabine.[1] These application notes provide a comprehensive overview of the presumed mechanism of action and detailed protocols for studying the efficacy of this compound in cancer cell lines.

Mechanism of Action

Gemcitabine is a prodrug that requires intracellular activation through phosphorylation by deoxycytidine kinase (dCK) to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[2][3][4] It is anticipated that this compound follows a similar activation pathway. The primary mechanisms of its cytotoxic action are:

  • Inhibition of Ribonucleotide Reductase: The diphosphate form (dFdCDP) inhibits ribonucleotide reductase, an enzyme critical for the production of deoxyribonucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool enhances the incorporation of the triphosphate form into DNA.[2][3][5]

  • Masked Chain Termination: The triphosphate form (dFdCTP) competes with deoxycytidine triphosphate (dCTP) for incorporation into the DNA strand during the S-phase of the cell cycle.[2][3] After the incorporation of the gemcitabine nucleotide, one additional nucleotide is added before DNA polymerase is unable to proceed, an event termed "masked chain termination."[4][5][6] This prevents DNA repair enzymes from excising the analogue, leading to the halting of DNA synthesis and the induction of apoptosis.[4][5]

This dual action of inhibiting DNA synthesis and inducing apoptosis contributes to the potent antitumor activity of Gemcitabine and, presumably, its epimer.[2]

Mechanism_of_Action cluster_cell Cancer Cell Gem 1'-Epi Gemcitabine Hydrochloride dFdC dFdC (Gemcitabine) Gem->dFdC Uptake dCK dCK dFdCMP dFdCMP dFdC->dFdCMP Phosphorylation dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_strand DNA Strand dFdCTP->DNA_strand Incorporation dNTPs dNTP Pool RNR->dNTPs DNA_syn DNA Synthesis dNTPs->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis Induces DNA_strand->DNA_syn Halts Elongation (Masked Chain Termination) Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cancer cell lines) Compound_Prep 2. Compound Preparation (Dissolve 1'-Epi Gemcitabine HCl in appropriate solvent, e.g., DMSO or PBS) Cell_Culture->Compound_Prep Viability 3. Cell Viability Assay (e.g., MTS/MTT) - Determine IC50 values Compound_Prep->Viability Apoptosis 4. Apoptosis Assay (e.g., Annexin V/PI Staining) - Quantify apoptotic cells Viability->Apoptosis Cell_Cycle 5. Cell Cycle Analysis (e.g., Propidium Iodide Staining) - Analyze cell cycle distribution Viability->Cell_Cycle Data_Analysis 6. Data Analysis and Interpretation Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

References

Application Notes and Protocols for the Analytical Quantification of 1'-Epi Gemcitabine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gemcitabine, a nucleoside analogue, is a potent antineoplastic agent widely used in the treatment of various cancers.[1] As with many chiral drug molecules, its biological activity is highly dependent on its stereochemistry. The presence of stereoisomeric impurities, such as epimers, can impact the drug's efficacy and safety profile. 1'-Epi Gemcitabine Hydrochloride is one such potential stereoisomeric impurity. The accurate quantification of this epimer is crucial for quality control in drug manufacturing and for pharmacokinetic studies.

These application notes provide detailed protocols for the quantification of Gemcitabine and the separation of its isomers, which can be adapted for the specific analysis of 1'-Epi Gemcitabine. The methods primarily focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful techniques for the analysis of pharmaceutical compounds.[1]

Logical Relationship: Gemcitabine and its Epimers

G cluster_0 Analytical Challenge: Isomeric Separation cluster_1 Analytical Solution Gemcitabine Gemcitabine (β-anomer) Epi_1_prime 1'-Epi Gemcitabine Gemcitabine->Epi_1_prime Epimers at C1' Alpha_anomer α-Anomer Impurity Gemcitabine->Alpha_anomer Chiral_HPLC Chiral HPLC / Specialized RP-HPLC Epi_1_prime->Chiral_HPLC Requires specific separation method

Diagram 1: Isomeric relationship and analytical approach.

Reversed-Phase HPLC (RP-HPLC) for Gemcitabine and Related Impurities

Application Note

Reversed-phase HPLC is a widely used technique for the quantification of Gemcitabine in bulk drug substances and pharmaceutical formulations.[2] These methods are typically stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[3] While standard C18 columns can separate some impurities, the separation of stereoisomers like 1'-Epi Gemcitabine often requires specialized columns or method conditions. The following protocol is a general method that has been shown to be effective for Gemcitabine and can serve as a starting point for method development for its epimers.

Experimental Workflow: HPLC-UV Analysis

G start Start sample_prep Sample Preparation (Standard & Test Solutions) start->sample_prep hplc_system HPLC System (Pump, Injector, Column) sample_prep->hplc_system Inject separation Chromatographic Separation (Isocratic/Gradient Elution) hplc_system->separation detection UV Detection (e.g., 270 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Peak Integration, Quantification) data_acq->analysis end End analysis->end

References

Application Note: HPLC Analysis of 1'-Epi Gemcitabine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Gemcitabine (B846) Hydrochloride and its process-related impurity, 1'-Epi Gemcitabine Hydrochloride.

Introduction

Gemcitabine Hydrochloride is a nucleoside analog used as a chemotherapeutic agent. During its synthesis, an epimeric impurity, this compound (also known as the gemcitabine α-anomer or Gemcitabine EP Impurity B), can be formed. It is crucial to control the level of this impurity to ensure the safety and efficacy of the drug product. This application note details a robust HPLC method for the separation and quantification of 1'-Epi Gemcitabine from Gemcitabine Hydrochloride, based on pharmacopeial methods.

Chemical Structures

Gemcitabine is the β-anomer, while its 1'-Epi impurity is the α-anomer. The structural difference lies in the stereochemistry at the 1' position of the ribose sugar.

G Gemcitabine Gemcitabine HCl (β-anomer) Epi_Gemcitabine 1'-Epi Gemcitabine HCl (α-anomer) Gemcitabine->Epi_Gemcitabine Epimerization at 1' position

Caption: Logical relationship between Gemcitabine HCl and its 1'-Epi impurity.

Experimental Protocol

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Gemcitabine Hydrochloride.[1]

Materials and Reagents
  • Gemcitabine Hydrochloride Reference Standard (RS)

  • This compound (or a system suitability sample containing it)

  • Monobasic sodium phosphate (B84403)

  • Phosphoric acid

  • Potassium hydroxide (B78521)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade (for alternative methods)

Chromatographic Conditions
ParameterCondition
HPLC System A liquid chromatograph equipped with a UV detector.
Column 4.6-mm × 25-cm; 5-µm packing L7 (C18 silica).
Mobile Phase Prepare a filtered and degassed solution of 13.8 g of monobasic sodium phosphate and 2.5 mL of phosphoric acid in 1000 mL of water.[1]
Flow Rate 1.2 mL/min.[1]
Injection Volume 20 µL.
Column Temperature Ambient (typically controlled at 25 °C).
Detection UV at 275 nm.[1]
Solution Preparation
  • Standard Solution: Accurately weigh a quantity of Gemcitabine Hydrochloride RS, dissolve in water, and dilute quantitatively to obtain a solution with a known concentration of about 0.1 mg/mL.[1]

  • Test Solution: Accurately weigh about 50 mg of Gemcitabine Hydrochloride, transfer to a 25-mL volumetric flask, dissolve in and dilute with water to volume, and mix.

  • System Suitability Solution: To generate the 1'-Epi Gemcitabine (α-anomer) in situ for system suitability, transfer about 10 mg of Gemcitabine Hydrochloride to a small vial. Add 4 mL of a solution containing 168 mg of potassium hydroxide per mL of methanol. Cap tightly, sonicate, and heat at 55°C for 6 to 16 hours. After cooling, transfer the contents to a 100-mL volumetric flask with successive washes of 1% (v/v) phosphoric acid and dilute to volume with the same.[1]

Data Presentation

The performance of the HPLC method is evaluated based on system suitability parameters.

ParameterAcceptance CriteriaTypical Result
Relative Retention Time 1'-Epi Gemcitabine (α-anomer): ~0.5Gemcitabine (β-anomer): 1.0[1]~0.5 / 1.0
Resolution (R) Not less than 8.0 between the 1'-Epi Gemcitabine and Gemcitabine peaks.[1]> 8.0
Tailing Factor (T) Not more than 1.5 for the Gemcitabine peak.[1]< 1.5
Relative Standard Deviation (RSD) Not more than 1.0% for replicate injections of the Standard preparation.[1]< 1.0%

Experimental Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (0.1 mg/mL Gemcitabine HCl) inject_samples Inject Standard and Test Solutions prep_standard->inject_samples prep_test Prepare Test Solution (2 mg/mL Gemcitabine HCl) prep_test->inject_samples prep_sst Prepare System Suitability Solution (Epimerization of Gemcitabine) inject_sst Inject System Suitability Solution prep_sst->inject_sst hplc_system Set up HPLC System (Column, Mobile Phase, Flow Rate, etc.) hplc_system->inject_sst check_sst Check System Suitability (Resolution, Tailing Factor) inject_sst->check_sst check_sst->inject_samples If SST passes integrate_peaks Integrate Peak Areas inject_samples->integrate_peaks calculate_results Calculate Impurity Content integrate_peaks->calculate_results

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method is specific, robust, and suitable for the routine quality control analysis of Gemcitabine Hydrochloride for the presence of the 1'-Epi Gemcitabine impurity. Adherence to the system suitability criteria, particularly the resolution between the epimers, is critical for accurate quantification. This method aligns with international regulatory standards and provides a reliable tool for ensuring the quality of Gemcitabine Hydrochloride.

References

Application Note & Protocol: Quantitative Analysis of 1'-Epi Gemcitabine Hydrochloride by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 1'-Epi Gemcitabine (B846) Hydrochloride in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is adapted from established and validated methods for its stereoisomer, gemcitabine, and is intended to serve as a comprehensive starting point for researchers.

Introduction

1'-Epi Gemcitabine Hydrochloride is the α-anomer of the potent anticancer drug, gemcitabine. As a stereoisomer, it is crucial to have a selective and sensitive analytical method to differentiate and quantify it, particularly in the context of drug development, formulation, and stability studies. This application note describes a robust LC-MS/MS method for this purpose. The method utilizes a reverse-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

The overall experimental process is depicted in the workflow diagram below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Matrix (e.g., Plasma, Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 1'-Epi Gemcitabine Calibration->Quantification

Caption: A streamlined workflow for the LC-MS/MS analysis of 1'-Epi Gemcitabine.

Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard

  • Gemcitabine Hydrochloride (for method development and comparison)

  • Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-Gemcitabine)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, rat plasma)

3.2. Sample Preparation

This protocol is optimized for plasma samples. Modifications may be necessary for other biological matrices.

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Spike with 10 µL of internal standard solution (concentration to be optimized, e.g., 100 ng/mL).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3.3. LC-MS/MS Conditions

3.3.1. Liquid Chromatography

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.3.2. Mass Spectrometry

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
    1'-Epi Gemcitabine 264.1 112.1 100 25

    | [¹³C,¹⁵N₂]-Gemcitabine (IS) | 267.1 | 115.1 | 100 | 25 |

  • Ion Source Parameters:

    • Curtain Gas (CUR): 35 psi

    • Collision Gas (CAD): Medium

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 550°C

    • Ion Source Gas 1 (GS1): 60 psi

    • Ion Source Gas 2 (GS2): 60 psi

Quantitative Data

The following tables summarize the expected quantitative performance of this method, based on validated methods for gemcitabine. These values should be confirmed through a full method validation for this compound.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
1'-Epi Gemcitabine1 - 1000> 0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 15< 1585 - 115
Mid QC100< 15< 1585 - 115
High QC800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
1'-Epi Gemcitabine> 8590 - 110

Gemcitabine Metabolic Pathway

Understanding the metabolic fate of gemcitabine is crucial for interpreting pharmacokinetic and pharmacodynamic data. 1'-Epi Gemcitabine is expected to follow a similar metabolic pathway.

Gemcitabine Metabolic Pathway cluster_transport Cellular Transport cluster_activation Anabolic Activation cluster_catabolism Catabolic Inactivation cluster_action Mechanism of Action Gem_ext Gemcitabine (extracellular) hENT hENT1, hCNT1/3 Gem_ext->hENT Gem_int Gemcitabine (intracellular) hENT->Gem_int dCK dCK Gem_int->dCK CDA CDA Gem_int->CDA dFdCMP dFdCMP dCK->dFdCMP CMPK CMPK dFdCMP->CMPK dFdCDP dFdCDP CMPK->dFdCDP NDPK NDPK dFdCDP->NDPK RNR_inh Ribonucleotide Reductase Inhibition dFdCDP->RNR_inh dFdCTP dFdCTP NDPK->dFdCTP DNA_syn DNA Synthesis Inhibition dFdCTP->DNA_syn dFdU dFdU (inactive metabolite) CDA->dFdU

Caption: The metabolic activation and catabolism of gemcitabine within a cancer cell.

This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound. The provided methods and expected performance characteristics should enable researchers to successfully implement this assay in their laboratories. It is imperative to perform a full method validation to ensure the accuracy and reliability of the data generated for this specific analyte.

Application Notes and Protocols for 1'-Epi Gemcitabine Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Epi Gemcitabine (B846) Hydrochloride is an epimer of Gemcitabine Hydrochloride, a widely used nucleoside analog in cancer chemotherapy. As an isomer, it is often utilized as an experimental control in preclinical studies to elucidate the specific mechanisms of action of Gemcitabine. This document provides detailed application notes and protocols for the formulation and in vivo evaluation of 1'-Epi Gemcitabine Hydrochloride in animal models, drawing upon established methodologies for Gemcitabine Hydrochloride due to the limited public data on the specific physicochemical properties of its epimer.

Physicochemical Properties

While specific solubility and stability data for this compound are not extensively available in public literature, the properties of Gemcitabine Hydrochloride provide a strong foundational reference due to their structural similarity.

Table 1: Physicochemical Properties of Gemcitabine Hydrochloride

PropertyValueSource
Molecular Formula C₉H₁₁F₂N₃O₄ · HCl[1]
Molecular Weight 299.66 g/mol [2]
Solubility in Water Up to 70.2 mg/mL[3]
Solubility in PBS (pH 7.2) Approximately 10 mg/mL[4]
Appearance White to off-white crystalline powder[1]
Storage 2-8°C[1]

Note: It is strongly recommended that researchers independently verify the solubility and stability of their specific batch of this compound before initiating in vivo studies.

Formulation for Animal Studies

The following protocol is based on established methods for Gemcitabine Hydrochloride and assumes similar solubility characteristics for this compound.

Recommended Vehicle

For most preclinical animal studies, sterile 0.9% Sodium Chloride (Normal Saline) is the recommended vehicle for intravenous (IV) or intraperitoneal (IP) administration. Alternatively, 5% Dextrose in Water (D5W) can also be used.[5]

Preparation of Dosing Solution (Example for a 10 mg/mL solution)
  • Aseptic Technique: All procedures should be performed in a laminar flow hood using sterile techniques.

  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mL solution at 10 mg/mL, 100 mg of the compound is needed.

  • Reconstitution: Add the weighed powder to a sterile vial. Using a sterile syringe and needle, slowly add the desired volume of sterile 0.9% Sodium Chloride or D5W.

  • Dissolution: Gently swirl the vial to dissolve the powder completely. Sonication in a water bath for short intervals may aid dissolution if necessary. Visually inspect the solution to ensure it is clear and free of particulates.

  • pH Adjustment (if necessary): The pH of the final solution should be within a physiologically acceptable range (typically 6.5-7.5). If necessary, adjust the pH using sterile 0.1 N HCl or 0.1 N NaOH.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container for storage.

  • Storage: Based on the stability data for Gemcitabine Hydrochloride, it is recommended to use freshly prepared solutions.[4] If short-term storage is required, solutions in 0.9% Sodium Chloride or 5% Dextrose have been shown to be stable for at least 35 days at 4°C and 23°C.[5] However, for optimal results, prepare the dosing solution on the day of administration.

Table 2: Example Dosing Solution Preparation for a 20g Mouse

ParameterValue
Target Dose 50 mg/kg
Mouse Weight 20 g (0.02 kg)
Total Dose per Mouse 1 mg
Dosing Solution Concentration 10 mg/mL
Injection Volume 0.1 mL (100 µL)

Experimental Protocols

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical study to evaluate the antitumor efficacy of this compound.

Workflow for In Vivo Efficacy Study

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Dosing (Vehicle/Compound) Dosing (Vehicle/Compound) Treatment Initiation->Dosing (Vehicle/Compound) Tumor Measurement Tumor Measurement Dosing (Vehicle/Compound)->Tumor Measurement Body Weight Monitoring Body Weight Monitoring Tumor Measurement->Body Weight Monitoring Body Weight Monitoring->Dosing (Vehicle/Compound) Repeat dosing schedule Endpoint Criteria Met Endpoint Criteria Met Body Weight Monitoring->Endpoint Criteria Met Euthanasia & Tissue Collection Euthanasia & Tissue Collection Endpoint Criteria Met->Euthanasia & Tissue Collection Data Analysis Data Analysis Euthanasia & Tissue Collection->Data Analysis

Caption: Workflow for a typical in vivo antitumor efficacy study.

  • Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are commonly used for xenograft studies.

  • Tumor Cell Line: Select a relevant human cancer cell line (e.g., pancreatic, lung, breast).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL of sterile PBS or media) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, this compound).

  • Treatment Administration: Administer the prepared dosing solution via the desired route (e.g., intraperitoneally). A typical dose for Gemcitabine in mice is 50 mg/kg, administered weekly.[6]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any signs of toxicity (e.g., changes in behavior, posture, or appearance).

  • Endpoint: The study may be terminated when tumors in the control group reach a specific size, or based on a predetermined time point. Euthanize animals according to institutional guidelines.

  • Data Analysis:

    • Compare the mean tumor volumes between the treatment and control groups.

    • Analyze changes in body weight as an indicator of toxicity.

    • Excised tumors can be weighed and processed for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways

Gemcitabine is known to affect several key signaling pathways involved in cell cycle regulation and apoptosis. As an epimer, this compound may interact with these pathways, though potentially with different efficacy. Understanding these pathways is crucial for interpreting experimental results.

Gemcitabine-Induced DNA Damage and Cell Cycle Checkpoint Activation

G Gemcitabine Gemcitabine dFdCTP dFdCTP Gemcitabine->dFdCTP Metabolic Activation DNA Incorporation DNA Incorporation dFdCTP->DNA Incorporation Replication Stress Replication Stress DNA Incorporation->Replication Stress ATR/Chk1 Pathway ATR/Chk1 Pathway Replication Stress->ATR/Chk1 Pathway ATM/Chk2 Pathway ATM/Chk2 Pathway Replication Stress->ATM/Chk2 Pathway Cell Cycle Arrest Cell Cycle Arrest ATR/Chk1 Pathway->Cell Cycle Arrest Apoptosis Apoptosis ATM/Chk2 Pathway->Apoptosis

Caption: Simplified signaling pathway of Gemcitabine-induced DNA damage response.

Gemcitabine, after intracellular phosphorylation to its active triphosphate form (dFdCTP), is incorporated into DNA, leading to replication stress. This activates two major checkpoint signaling pathways: the ATR/Chk1 and the ATM/Chk2 pathways, which contribute to cell cycle arrest and apoptosis.[4]

Conclusion

These application notes and protocols provide a comprehensive guide for the preclinical in vivo evaluation of this compound. Due to the limited specific data on this epimer, the provided information is largely based on the well-established properties and protocols for Gemcitabine Hydrochloride. Researchers are strongly encouraged to perform preliminary solubility and stability tests to ensure the accuracy and reproducibility of their studies. Careful adherence to these guidelines will facilitate the generation of robust and reliable data for the characterization of this compound in animal models.

References

Application Notes and Protocols for 1'-Epi Gemcitabine Hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public data on the in vivo dosing and administration of 1'-Epi Gemcitabine (B846) Hydrochloride in mice is currently available. 1'-Epi Gemcitabine Hydrochloride is the stereoisomer of the well-studied anti-cancer drug, Gemcitabine Hydrochloride.[1] Stereoisomers can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, the following application notes and protocols are based on published data for Gemcitabine Hydrochloride and should be considered as a starting point for investigational studies of this compound. It is imperative for researchers to conduct dose-finding and toxicity studies to establish a safe and effective dose for this compound in mice.

Introduction

This compound is an isomer of Gemcitabine Hydrochloride, a nucleoside analog with broad antitumor activity.[1] Gemcitabine acts by inhibiting DNA synthesis and repair, leading to apoptosis of cancer cells.[1] These application notes provide a comprehensive overview of established protocols for the dosing and administration of Gemcitabine Hydrochloride in mice, which can serve as a foundational reference for initiating preclinical studies with its 1'-Epi isomer. The provided protocols cover efficacy, pharmacokinetic, and toxicology studies.

Data Presentation: Dosing of Gemcitabine Hydrochloride in Mice

The following tables summarize quantitative data from various preclinical studies on the administration of Gemcitabine Hydrochloride in mice. These dosages are not directly transferable to this compound and must be adapted based on experimental evaluation.

Table 1: Intravenous (IV) Administration of Gemcitabine Hydrochloride in Mice

Study TypeMouse StrainDoseDosing ScheduleReference
PharmacologyNot Specified0.15 - 300 mg/kgSingle dose[2]
Maximum Tolerated Dose (MTD)BALB/c15 mg/kg/24h24-hour infusion, repeated after 1 week[3]
Maximum Tolerated Dose (MTD)C57/B1620 mg/kg/24h24-hour infusion, repeated after 1 week[3]
PharmacokineticsNot Specified0.1, 20, 30, 160 mg/kgSingle bolus[4]

Table 2: Intraperitoneal (IP) Administration of Gemcitabine Hydrochloride in Mice

Study TypeMouse StrainDoseDosing ScheduleReference
EfficacySwiss albino40 mg/kg and 80 mg/kgSingle dose[5]
EfficacyNot Specified120 mg/kgWeekly[3]
Efficacy (Pancreatic Cancer)SCID50 mg/kgWeekly[6]
Efficacy (Combination Therapy)C3D2F130 - 360 mg/kgSingle dose or 4 administrations every 3 days
ChronotherapeuticsHealthy120, 160, or 200 mg/kgDays 1, 4, 7, and 10[7]
Chronotherapeutics (Tumor-bearing)Glasgow Osteosarcoma200 mg/kgDays 10, 13, 16, and 19 post-inoculation[7]
Efficacy (Pancreatic Cancer)C57BL/6J100 mg/kgSingle infusion[8]

Table 3: Oral (Gavage) Administration of Gemcitabine Hydrochloride in Mice

Study TypeMouse StrainDoseDosing ScheduleReference
ToxicityCD-1167, 333, or 500 mg/kgSingle dose[9]

Table 4: Subcutaneous (SC) Administration of Gemcitabine Hydrochloride in Mice

Study TypeMouse StrainDoseDosing ScheduleReference
Maximum Tolerated Dose (MTD)BALB/c2 mg/kg/24h3-day or 7-day infusion via osmotic pump[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of Gemcitabine Hydrochloride in mice. These should be adapted for this compound with appropriate dose adjustments determined through preliminary studies.

Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical efficacy study to evaluate the anti-tumor activity of a compound in mice bearing subcutaneous tumors.

Objective: To determine the anti-tumor efficacy of the test compound in a murine xenograft model.

Materials:

  • Tumor cells (e.g., human pancreatic cancer cell line)

  • Immunocompromised mice (e.g., Nude, SCID)

  • Test compound (this compound)

  • Vehicle control (e.g., sterile saline)

  • Calipers

  • Animal balance

  • Sterile syringes and needles

Protocol:

  • Tumor Cell Implantation:

    • Harvest tumor cells from culture and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the tumor cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

    • Administer the test compound (at various predetermined doses) and vehicle control via the desired route (e.g., intraperitoneal injection). A weekly dosing schedule of 50 mg/kg is a common starting point for gemcitabine in pancreatic cancer models.[6]

  • Data Collection and Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • Analyze the data to determine the effect of the treatment on tumor growth.

Efficacy_Study_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Tumor_Cells Tumor Cell Culture Implantation Subcutaneous Implantation Tumor_Cells->Implantation Mice Immunocompromised Mice Mice->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration (Test Compound vs. Vehicle) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Euthanasia Euthanasia & Tumor Excision Data_Collection->Euthanasia Analysis Data Analysis Euthanasia->Analysis

Efficacy Study Workflow
Pharmacokinetic (PK) Study

This protocol describes a basic pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in mice.

Objective: To characterize the pharmacokinetic profile of the test compound.

Materials:

  • Healthy mice (e.g., CD-1, C57BL/6)

  • Test compound (this compound)

  • Vehicle

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Protocol:

  • Dosing:

    • Administer a single dose of the test compound to a cohort of mice via the desired route (e.g., intravenous or oral). Doses used for gemcitabine PK studies in mice have ranged from 0.1 to 160 mg/kg.[4]

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Blood can be collected via various methods, such as retro-orbital sinus, tail vein, or cardiac puncture (terminal).

  • Plasma Preparation:

    • Process the blood samples to separate plasma by centrifugation.

  • Bioanalysis:

    • Quantify the concentration of the test compound and its potential metabolites in the plasma samples using a validated analytical method.

  • Data Analysis:

    • Plot the plasma concentration-time curve.

    • Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Processing & Analysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Administer Single Dose of Test Compound Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Parameters Calculate PK Parameters (t½, Cmax, Tmax, AUC) Bioanalysis->PK_Parameters

Pharmacokinetic Study Workflow
Acute Toxicity Study

This protocol provides a framework for an acute toxicity study to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Objective: To assess the acute toxicity of the test compound and determine the MTD.

Materials:

  • Healthy mice

  • Test compound (this compound)

  • Vehicle

  • Clinical observation checklist

  • Necropsy tools

Protocol:

  • Dose Range Finding:

    • Administer single, escalating doses of the test compound to small groups of mice. Doses for oral gemcitabine toxicity in mice have been in the range of 167 to 500 mg/kg.[9]

  • Clinical Observations:

    • Monitor the animals closely for signs of toxicity at regular intervals for a specified period (e.g., 14 days).

    • Record observations such as changes in body weight, food and water consumption, behavior, and physical appearance.

  • MTD Determination:

    • The MTD is typically defined as the highest dose that does not cause significant morbidity or mortality.

  • Necropsy and Histopathology:

    • At the end of the observation period, euthanize the animals.

    • Perform a gross necropsy to examine all major organs for abnormalities.

    • Collect tissues for histopathological analysis to identify any microscopic changes.

Toxicity_Study_Workflow cluster_dosing Dosing cluster_observation Observation cluster_endpoint Endpoint Analysis Dose_Escalation Administer Escalating Single Doses Clinical_Signs Monitor Clinical Signs & Body Weight Dose_Escalation->Clinical_Signs MTD Determine MTD Clinical_Signs->MTD Necropsy Necropsy & Histopathology Clinical_Signs->Necropsy

Acute Toxicity Study Workflow

Signaling Pathway of Gemcitabine

Gemcitabine is a prodrug that requires intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, leading to a decrease in the pool of deoxynucleotides required for DNA synthesis. dFdCTP is incorporated into DNA, leading to chain termination and apoptosis.

Gemcitabine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Gemcitabine_ext Gemcitabine Gemcitabine_int Gemcitabine Gemcitabine_ext->Gemcitabine_int Nucleoside Transporters dFdCMP dFdCMP Gemcitabine_int->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP NMPK dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase DNA DNA Strand DNA_Polymerase->DNA Incorporation Apoptosis Apoptosis DNA->Apoptosis Chain Termination

Gemcitabine Signaling Pathway

References

Application Notes and Protocols: 1'-Epi Gemcitabine Hydrochloride as a Control Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1'-Epi Gemcitabine Hydrochloride as a control compound in experimental settings. Given the limited publicly available data on the biological activity of this compound, this document outlines its role as a stereoisomeric control for its active counterpart, Gemcitabine Hydrochloride. The provided protocols for cytotoxicity and apoptosis assays are based on established methods for Gemcitabine and are intended to serve as a framework for the comparative evaluation of both compounds.

Introduction

Gemcitabine is a nucleoside analog widely used in chemotherapy for various cancers, including pancreatic, lung, breast, and ovarian cancers.[] Its cytotoxic effects stem from its ability to inhibit DNA synthesis and induce apoptosis. This compound is the α-anomer of Gemcitabine, differing in the stereochemistry at the 1' carbon of the ribose sugar.[] This subtle structural difference is critical for its biological activity. While Gemcitabine (the β-anomer) is a potent anticancer agent, this compound is often utilized as a negative control in experiments to demonstrate the specificity of the effects observed with Gemcitabine.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of both Gemcitabine Hydrochloride and its 1'-epimer is essential for accurate experimental design and interpretation of results.

PropertyGemcitabine HydrochlorideThis compound
Synonyms LY188011, dFdCGemcitabine (alpha-Isomer) Hydrochloride
CAS Number 122111-03-9122111-05-1
Molecular Formula C₉H₁₁F₂N₃O₄ · HClC₉H₁₂ClF₂N₃O₄
Molecular Weight 299.66 g/mol 299.66 g/mol
Appearance White to off-white solidWhite to light beige solid
Solubility Soluble in water and slightly soluble in methanol (B129727)Soluble in methanol (slightly) and water (slightly)
Storage Store at -20°CStore at -20°C

Mechanism of Action of Gemcitabine

Gemcitabine is a prodrug that requires intracellular activation. Upon transport into the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (dFdCMP). Subsequent phosphorylations yield the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites. These active forms exert their cytotoxic effects through two primary mechanisms:

  • Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis and repair. This leads to a depletion of the deoxynucleotide pool.

  • DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) is incorporated into the growing DNA strand. After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to "masked chain termination" and the induction of apoptosis.

The stereochemistry at the 1' position is crucial for the recognition and phosphorylation by deoxycytidine kinase. It is hypothesized that this compound, being the α-anomer, is a poor substrate for dCK, thus preventing its activation and rendering it biologically inactive.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Gemcitabine in various cancer cell lines. Note: Extensive searches of scientific literature and databases did not yield any publicly available IC50 values or other quantitative biological activity data for this compound. Researchers are advised to experimentally determine its activity, or lack thereof, in their specific assay systems.

Cell LineCancer TypeGemcitabine IC50 (µM)This compound IC50 (µM)
MIA PaCa-2 Pancreatic CancerVaries (e.g., ~0.04)Data not available
PANC-1 Pancreatic CancerVaries (e.g., ~2)Data not available
AsPC-1 Pancreatic CancerModerately sensitiveData not available
BxPC-3 Pancreatic CancerModerately sensitiveData not available
Capan-1 Pancreatic CancerLess sensitiveData not available
H157 Lung CancerVariesData not available
H460 Lung CancerVariesData not available
H322 Lung CancerVariesData not available

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity and apoptotic effects of Gemcitabine and this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Gemcitabine Hydrochloride stock solution (dissolved in sterile water or DMSO)

  • This compound stock solution (dissolved in sterile water or DMSO)

  • Adherent cancer cell lines (e.g., MIA PaCa-2, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Gemcitabine Hydrochloride and this compound in complete culture medium. A typical concentration range to test for Gemcitabine is 0.01 µM to 100 µM. The same range should be tested for the 1'-Epi form.

    • Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect and quantify apoptosis by flow cytometry.

Materials:

  • Gemcitabine Hydrochloride

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with Gemcitabine Hydrochloride (at a concentration around its IC50), this compound (at the same concentration), and a vehicle control for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells, including any floating cells in the medium, by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

The following diagrams illustrate the mechanism of action of Gemcitabine, its impact on cellular signaling, and a suggested experimental workflow.

Gemcitabine_Mechanism gem Gemcitabine dCK dCK gem->dCK Phosphorylation epi_gem 1'-Epi Gemcitabine epi_gem->dCK Poor Substrate dFdCMP dFdCMP dCK->dFdCMP Inactive Inactive dCK->Inactive dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation DNA_Synthesis DNA Synthesis RNR->DNA_Synthesis dNTPs DNA_Polymerase->DNA_Synthesis Chain Termination Apoptosis Apoptosis DNA_Synthesis->Apoptosis Gemcitabine_Signaling gem Gemcitabine (active metabolites) dna_damage DNA Damage & Replication Stress gem->dna_damage wnt Wnt/β-Catenin (in resistance) gem->wnt Upregulation atm_atr ATM / ATR dna_damage->atm_atr jnk_p38 JNK / p38 MAPK dna_damage->jnk_p38 chk1_chk2 Chk1 / Chk2 atm_atr->chk1_chk2 cell_cycle Cell Cycle Arrest (G1/S) chk1_chk2->cell_cycle apoptosis Apoptosis chk1_chk2->apoptosis jnk_p38->apoptosis Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treatment with: - Vehicle Control - Gemcitabine (Dose Range) - 1'-Epi Gemcitabine (Dose Range) start->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis analysis Data Analysis: - IC50 Calculation - % Apoptotic Cells cytotoxicity->analysis apoptosis->analysis conclusion Conclusion: Compare activity of Gemcitabine vs. 1'-Epi Gemcitabine analysis->conclusion

References

Troubleshooting & Optimization

Technical Support Center: 1'-Epi Gemcitabine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide primarily provides stability information for Gemcitabine (B846) Hydrochloride, the β-anomer. 1'-Epi Gemcitabine Hydrochloride is the α-anomer of Gemcitabine and is also known as Gemcitabine EP Impurity B.[1][2] While their chemical structures are very similar, stability profiles may differ. The information regarding Gemcitabine Hydrochloride should be used as a guideline for handling this compound, but independent stability studies for the specific experimental conditions are recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Gemcitabine Hydrochloride in common solutions?

A1: Gemcitabine Hydrochloride is relatively stable in the solid state.[3] In solution, its stability is highly dependent on the pH, temperature, and the composition of the solution. It is more stable in acidic to neutral solutions and is susceptible to degradation under basic conditions.[3][4] For instance, in 0.9% sodium chloride and 5% dextrose injections, it has been found to be physically and chemically stable for at least 35 days at 4°C and 23°C at concentrations of 0.1 and 10 mg/mL.[5] However, reconstituted solutions at higher concentrations (e.g., 38 mg/mL) may form crystals when refrigerated.[5]

Q2: What are the primary degradation pathways for Gemcitabine Hydrochloride in solution?

A2: The two main degradation pathways for Gemcitabine Hydrochloride in solution are:

  • Deamination: This occurs under acidic conditions, where the amino group on the pyrimidine (B1678525) ring is hydrolyzed, converting Gemcitabine into its inactive uridine (B1682114) analogue, 2'-deoxy-2',2'-difluorouridine.[3][6]

  • Anomerization (Epimerization): Under basic conditions, Gemcitabine (the β-anomer) can convert to its α-anomer, which is 1'-Epi Gemcitabine.[3][4] This reaction is unusual under basic conditions for nucleosides but has been observed for Gemcitabine.[3]

Q3: How does pH affect the stability of Gemcitabine Hydrochloride solutions?

A3: The pH of the solution is a critical factor in the stability of Gemcitabine Hydrochloride.

  • Acidic pH (below 7): Promotes deamination to the uridine analogue.[3][6] However, the compound generally shows better stability in the slightly acidic to neutral pH range. A study on Gemcitabine injection solution indicated maximum stability at pH 2.5, with a shelf-life of more than two years under refrigerated conditions.[4]

  • Basic pH (above 7): Accelerates anomerization to the α-anomer (1'-Epi Gemcitabine) and also leads to the formation of other hydrolysis products.[3][4]

Q4: What is the recommended storage temperature for solutions of Gemcitabine Hydrochloride?

A4: For reconstituted solutions, storage at room temperature (around 23°C) is generally recommended to avoid crystallization that can occur at refrigerated temperatures (4°C), especially at higher concentrations.[5] Solutions diluted for infusion in PVC bags have been shown to be stable for extended periods at both refrigerated and room temperatures.[5][7] However, it is crucial to consult specific product literature or conduct in-house stability tests for your particular formulation and storage conditions.

Q5: Can I expect this compound to be more or less stable than Gemcitabine Hydrochloride?

A5: There is currently a lack of direct comparative stability studies for this compound and Gemcitabine Hydrochloride in the public domain. As an epimer, its stability is likely to be in a similar range to the parent compound under various conditions. However, the different stereochemistry at the anomeric carbon could influence its susceptibility to hydrolysis and other degradation pathways. Given that Gemcitabine converts to 1'-Epi Gemcitabine under basic conditions, it can be inferred that 1'-Epi Gemcitabine is a significant species present in basic solutions of Gemcitabine.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Precipitate or crystal formation in the solution, especially upon refrigeration. Low temperature can decrease the solubility of Gemcitabine Hydrochloride, particularly at higher concentrations (e.g., 38 mg/mL).[5]Avoid refrigerating concentrated stock solutions. If refrigeration is necessary, use lower concentrations if possible. Before use, visually inspect the solution for any particulate matter. Do not use if crystals are present and do not redissolve upon warming.[5]
Loss of compound activity or inconsistent experimental results over time. Chemical degradation of the compound in solution. This could be due to inappropriate pH, high temperature, or prolonged storage.Prepare fresh solutions before each experiment whenever possible. If solutions must be stored, ensure they are at an appropriate pH (slightly acidic to neutral) and protected from light.[8] Conduct a stability study under your specific experimental conditions to determine the usable lifetime of the solution.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). This likely indicates the presence of degradation products. Under acidic conditions, this could be the uridine analogue.[3][6] Under basic conditions, it could be the 1'-Epi Gemcitabine (α-anomer) or other hydrolytic products.[3][4]Characterize the unknown peaks using techniques like mass spectrometry. Adjust the pH of your solution to a more stable range (e.g., slightly acidic). If working with basic solutions is unavoidable, be aware of the potential for anomerization and factor it into your analysis.

Quantitative Data Summary

The following tables summarize the stability of Gemcitabine Hydrochloride under various conditions. This data should be used as a reference for handling this compound.

Table 1: Stability of Gemcitabine Hydrochloride in Different Solutions and Temperatures

ConcentrationVehicleStorage TemperatureDurationRemaining Gemcitabine (%)Reference
0.1 and 10 mg/mL0.9% NaCl Injection4°C and 23°C35 days>98%[5]
0.1 and 10 mg/mL5% Dextrose Injection4°C and 23°C35 days>98%[5]
38 mg/mL0.9% NaCl Injection23°C35 days>96%[5]
38 mg/mL0.9% NaCl Injection4°C>7 daysCrystallization observed, with 20-35% loss in samples with crystals.[5]
Not Specified0.1 N HCl40°C4 weeks~86%[3]
Not Specified0.1 N NaOH40°C4 weeks~72%[3]

Table 2: Degradation Products of Gemcitabine Hydrochloride under Stress Conditions

Stress ConditionMajor Degradation ProductsReference
Acidic (e.g., 0.1 N HCl)2'-deoxy-2',2'-difluorouridine (deamination product)[3][6]
Basic (e.g., 0.1 N NaOH)1'-Epi Gemcitabine (α-anomer), Uridine hydrolysis products[3][4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Selection: Choose a suitable solvent based on experimental needs. For aqueous solutions, sterile water for injection or buffered solutions (e.g., phosphate-buffered saline at a slightly acidic pH) can be used.

  • Dissolution: Add the solvent to the powder and vortex or sonicate briefly until the compound is completely dissolved.

  • pH Adjustment (Optional but Recommended): If necessary, adjust the pH of the solution to a slightly acidic range (e.g., pH 2.5-6.0) using dilute HCl or NaOH to enhance stability.[4]

  • Sterilization (if required): If the solution is for cell culture or in vivo use, sterilize it by filtering through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in appropriate aliquots at room temperature or as determined by your own stability studies. Avoid refrigeration of concentrated solutions to prevent precipitation.[5]

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is based on common methods used for Gemcitabine Hydrochloride stability testing.

  • Sample Preparation: Prepare solutions of this compound at the desired concentration and in the matrix to be tested (e.g., different buffers, temperatures).

  • Time Points: Store the samples under the test conditions and draw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.).

  • HPLC System and Column:

    • A standard HPLC system with a UV detector is suitable.

    • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio and pH should be optimized for good separation of the parent compound from its potential degradation products.

  • Detection: Monitor the elution at a wavelength of around 268-275 nm.

  • Analysis:

    • Inject the samples from each time point onto the HPLC system.

    • Calculate the peak area of this compound at each time point.

    • The percentage of the remaining compound can be calculated relative to the initial time point (t=0).

    • The appearance and increase of new peaks will indicate the formation of degradation products.

Visualizations

DegradationPathways Gemcitabine Gemcitabine Hydrochloride (β-anomer) EpiGemcitabine 1'-Epi Gemcitabine (α-anomer) Gemcitabine->EpiGemcitabine Basic Conditions (Anomerization) UridineAnalogue 2'-deoxy-2',2'-difluorouridine Gemcitabine->UridineAnalogue Acidic Conditions (Deamination) HydrolysisProducts Other Hydrolysis Products Gemcitabine->HydrolysisProducts Basic Conditions (Hydrolysis) ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis at Time Points cluster_results 4. Results Prep Prepare 1'-Epi Gemcitabine HCl solution in test matrix Divide Aliquot into multiple samples Prep->Divide Store Store samples under defined conditions (pH, temp, light) Divide->Store Timepoints Withdraw samples at t=0, t=1, t=2, ... Store->Timepoints HPLC Analyze by HPLC Timepoints->HPLC Calculate Calculate % remaining and identify degradation products Timepoints->Calculate Data Quantify peak areas HPLC->Data

References

Improving 1'-Epi Gemcitabine Hydrochloride solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1'-Epi Gemcitabine (B846) Hydrochloride. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is 1'-Epi Gemcitabine Hydrochloride and how is it related to Gemcitabine Hydrochloride?

This compound is the 1'-epimer, or isomer, of Gemcitabine Hydrochloride.[1] It is often used as an experimental control in research settings.[1] While they share the same chemical formula, the different spatial arrangement of atoms can lead to variations in their physical and chemical properties, including solubility. Gemcitabine itself is a deoxycytidine analog that acts as an antimetabolite and antineoplastic agent by inhibiting DNA synthesis.[2][3]

Q2: What are the recommended primary solvents for dissolving this compound?

Based on data for the closely related Gemcitabine Hydrochloride, aqueous-based solvents are recommended. Gemcitabine HCl is soluble in water.[2][3][4] For biological experiments, Phosphate-Buffered Saline (PBS) at a pH of 7.2 is a common choice.[5][6]

Q3: My this compound is not dissolving in water or PBS. What should I do?

If you are encountering solubility issues, please follow the troubleshooting workflow below. It is important to note that the hydrochloride salt form generally has enhanced aqueous solubility.[3][4]

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to address common solubility problems.

G cluster_0 A Start: Compound fails to dissolve B Verify Compound & Lot A->B C Is the Certificate of Analysis (CoA) correct? B->C Yes K Contact Supplier's Technical Support B->K No D Try Gentle Warming & Agitation C->D E Did it dissolve? D->E F Adjust pH E->F No J Solution Prepared Successfully E->J Yes G Did it dissolve? F->G H Consider Co-solvents (e.g., DMSO, Ethanol) G->H No G->J Yes I Did it dissolve? H->I I->J Yes I->K No

Caption: Troubleshooting workflow for solubility issues.

Quantitative Data: Solubility of Gemcitabine Analogs

The following table summarizes the reported solubility of Gemcitabine and its hydrochloride salt in various common laboratory solvents. Please note that the solubility of the 1'-Epi isomer may differ.

CompoundSolventSolubilityReference
Gemcitabine HClWater70.2 mg/mL[4]
Gemcitabine HClWater29.97 mg/mL (100 mM)
Gemcitabine HClWater25 mg/mL[7]
Gemcitabine HClPBS (pH 7.2)10 mg/mL[6]
GemcitabinePBS (pH 7.2)~2 mg/mL[5]
GemcitabineDMSO~5 mg/mL[5]
Gemcitabine HClDMSO5.99 mg/mL (20 mM)
GemcitabineEthanol (B145695)~0.25 mg/mL[5]
GemcitabineDimethyl Formamide~0.1 mg/mL[5]

Note: When using organic solvents like DMSO or ethanol for a stock solution, ensure the final concentration of the organic solvent in your aqueous experimental medium is insignificant, as it may have physiological effects.[5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol outlines the standard procedure for preparing a stock solution in an aqueous buffer.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the calculated volume of your chosen aqueous solvent (e.g., sterile water or PBS, pH 7.2) to the powder.

  • Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, proceed with the following steps.

  • Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes.

  • Sonication: If solids persist, sonicate the solution in a bath sonicator for 5-10 minutes.

  • pH Check: For aqueous solutions, ensure the pH is within a stable range, typically between 4 and 9.[8] Gemcitabine HCl has shown higher solubility at a slightly acidic pH.[9]

  • Sterile Filtration: Once fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C. Solutions in distilled water or DMSO may be stored at -20°C for up to one month.[10] Aqueous solutions are not recommended for storage for more than one day.[5]

Protocol 2: Advanced Solubility Enhancement Strategies

For applications requiring higher concentrations, several formulation strategies can be employed. These methods are commonly used for poorly soluble drugs.[11][12][13][14]

  • pH Modification: Since gemcitabine has pH-dependent solubility, adjusting the pH of the solution can significantly improve dissolution.[9] For many hydrochloride salts, a slightly acidic pH can increase solubility.

  • Co-solvents: The use of water-miscible organic solvents can enhance solubility.[13] Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[5][15] When preparing a stock, dissolve the compound in a minimal amount of the organic co-solvent first, then slowly add the aqueous buffer while vortexing.

  • Use of Excipients: Certain excipients can act as solubilizing agents. Examples include cyclodextrins, which form inclusion complexes, or surfactants that form micelles.[12][13]

Mechanism of Action & Relevant Pathways

Understanding the mechanism of action is crucial for designing experiments. Gemcitabine is a prodrug that must be metabolized intracellularly to its active forms.[3][6]

G cluster_0 Gem Gemcitabine (dFdC) (Enters cell via nucleoside transporters) dFdCMP dFdCMP (Gemcitabine Monophosphate) Gem->dFdCMP Deoxycytidine Kinase dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP dFdCTP dFdCTP (Gemcitabine Triphosphate) dFdCDP->dFdCTP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits DNA_Poly DNA Polymerase dFdCTP->DNA_Poly Competes with dCTP Apoptosis Cell Cycle Arrest (G1/S) & Apoptosis RNR->Apoptosis Depletes dNTP pool DNA DNA Strand DNA_Poly->DNA Incorporates into DNA->Apoptosis Causes chain termination

Caption: Intracellular activation pathway of Gemcitabine.

The active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites exert the cytotoxic effects.[10]

  • dFdCDP inhibits ribonucleotide reductase, an enzyme critical for producing the deoxynucleotides required for DNA synthesis.[4]

  • dFdCTP competes with the natural nucleotide (dCTP) for incorporation into the DNA strand. Once incorporated, it effectively terminates DNA chain elongation, leading to cell cycle arrest and apoptosis.

References

1'-Epi Gemcitabine Hydrochloride degradation products and identification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1'-Epi Gemcitabine (B846) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is 1'-Epi Gemcitabine Hydrochloride?

A1: this compound is the α-anomer of Gemcitabine Hydrochloride. It is a known process impurity and a degradation product of Gemcitabine Hydrochloride, which is the β-anomer.[1]

Q2: How does this compound form?

A2: this compound can be formed during the synthesis of Gemcitabine Hydrochloride. Additionally, Gemcitabine Hydrochloride can undergo anomerization to form the α-anomer under basic conditions.[1] A proposed mechanism for this anomerization involves an acyclic intermediate.[1]

Q3: What are the known degradation products of Gemcitabine and its related compounds?

A3: Forced degradation studies of Gemcitabine Hydrochloride have identified several degradation products depending on the stress conditions:

  • Acidic Conditions: The primary degradation product is the uridine (B1682114) analogue, formed through deamination.[1] Further degradation of the uridine analogue can lead to the formation of diastereomeric 6-hydroxy-5,6-dihydro-2′-deoxy-2′,2′-difluorouridines and O6,5′-cyclo-5,6-dihydro-2′-deoxy-2′,2′-difluorouridine.

  • Alkaline Conditions: Gemcitabine primarily anomerizes to 1'-Epi Gemcitabine (the α-anomer).[1] Uridine hydrolysis products are also observed under these conditions.[1] There is also evidence that the α-anomer can lead to the formation of α-uridine.[2]

  • Oxidative Conditions: Gemcitabine is susceptible to degradation under oxidative stress.

  • Thermal Conditions: Degradation is observed at elevated temperatures.[3]

Q4: What are the recommended storage conditions for this compound?

A4: While specific stability data for this compound is limited, general recommendations for nucleoside analogues suggest storing the compound in a well-closed container, protected from light, at a controlled room temperature or refrigerated to minimize degradation. Gemcitabine hydrochloride solutions are physically and chemically stable for at least 35 days at 4°C and 23°C when prepared as intravenous admixtures of 0.1 and 10 mg/mL in 5% dextrose injection and 0.9% sodium chloride injection in PVC bags.[4] However, reconstituted solutions at 38 mg/mL have shown crystallization when stored at 4°C.[4]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and related compounds.

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Column degradation. 2. Interaction of the basic analyte with acidic silanol (B1196071) groups on the silica (B1680970) support. 3. Incompatible sample solvent.1. Replace the column with a new one. 2. Use a mobile phase with a suitable pH to suppress the ionization of silanol groups (e.g., pH 3-7). Consider using a base-deactivated column. 3. Dissolve the sample in the mobile phase.
Poor Resolution between Gemcitabine and 1'-Epi Gemcitabine 1. Inappropriate mobile phase composition. 2. Suboptimal column chemistry.1. Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration. 2. Try a different column with a different stationary phase (e.g., a phenyl-hexyl column) or a smaller particle size for higher efficiency.
Ghost Peaks 1. Contaminated mobile phase or injection solvent. 2. Carryover from previous injections. 3. Sample degradation in the autosampler.1. Prepare fresh mobile phase using high-purity solvents and filter before use. 2. Implement a needle wash step in the autosampler method. 3. Keep the autosampler tray cool to prevent degradation of the sample.
Baseline Drift or Noise 1. Mobile phase not properly degassed. 2. Contaminated detector flow cell. 3. Fluctuations in column temperature.1. Degas the mobile phase using an online degasser or by sonication. 2. Flush the flow cell with a strong solvent like isopropanol. 3. Use a column oven to maintain a stable temperature.
Irreproducible Retention Times 1. Leaks in the HPLC system. 2. Inconsistent mobile phase preparation. 3. Column not properly equilibrated.1. Check for leaks at all fittings and connections. 2. Ensure accurate and consistent preparation of the mobile phase for each run. 3. Equilibrate the column with the mobile phase for a sufficient time before starting the analysis.

Data Presentation

Summary of Gemcitabine Degradation Under Forced Conditions
Stress ConditionGemcitabine Remaining (after 4 weeks at 40°C)Major Degradation Products IdentifiedReference
0.1 N HCl~86%Uridine analogue[1]
0.1 N NaOH~72%1'-Epi Gemcitabine (α-anomer), Uridine hydrolysis products[1]

Experimental Protocols

Stability-Indicating HPLC Method for Gemcitabine and Impurities

This protocol is a general guideline based on published methods and should be optimized for specific instrumentation and requirements.

a. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer, pH 3.1) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample containing this compound in the mobile phase at a similar concentration to the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

c. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature or heat for a defined period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified time.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a defined period, then dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light in a photostability chamber for a specified duration.

Analyze the stressed samples using the validated HPLC method and compare the chromatograms to that of an unstressed sample to identify and quantify degradation products.

Visualizations

Logical Workflow for Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed check_column Check Column Performance (e.g., efficiency, asymmetry of a standard) start->check_column check_mobile_phase Review Mobile Phase pH and Composition start->check_mobile_phase check_sample_solvent Assess Sample Solvent Compatibility start->check_sample_solvent replace_column Replace Column check_column->replace_column Poor Performance end_bad Further Investigation Needed check_column->end_bad Good Performance adjust_ph Adjust Mobile Phase pH (e.g., to suppress silanol activity) check_mobile_phase->adjust_ph pH Inappropriate check_mobile_phase->end_bad pH Appropriate dissolve_in_mp Dissolve Sample in Mobile Phase check_sample_solvent->dissolve_in_mp Solvent Mismatch check_sample_solvent->end_bad Solvent Compatible end_good Problem Resolved replace_column->end_good adjust_ph->end_good dissolve_in_mp->end_good

Caption: A flowchart for troubleshooting HPLC peak tailing issues.

Degradation Pathway of Gemcitabine under Stress Conditions

G Gemcitabine Gemcitabine (β-anomer) Acid Acidic Stress (e.g., 0.1 N HCl) Gemcitabine->Acid Base Basic Stress (e.g., 0.1 N NaOH) Gemcitabine->Base Uridine_Analogue Uridine Analogue (Deamination) Acid->Uridine_Analogue Forms Epi_Gemcitabine 1'-Epi Gemcitabine (α-anomer) Base->Epi_Gemcitabine Anomerizes to Uridine_Hydrolysis Uridine Hydrolysis Products Base->Uridine_Hydrolysis Also forms Further_Degradation Further Degradation Products (e.g., Dihydro-uridine derivatives) Uridine_Analogue->Further_Degradation Further degrades to Alpha_Uridine α-Uridine Epi_Gemcitabine->Alpha_Uridine Can form

Caption: Simplified degradation pathways of Gemcitabine under acidic and basic stress.

References

Technical Support Center: Overcoming Resistance to Gemcitabine Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to gemcitabine (B846) analog resistance in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has become resistant to a gemcitabine analog. What are the common underlying mechanisms?

A1: Resistance to gemcitabine and its analogs is a multifaceted issue that can arise from various cellular changes. The most common mechanisms include:

  • Reduced Drug Uptake: Decreased expression of nucleoside transporters, particularly human equilibrative nucleoside transporter 1 (hENT1), limits the entry of the drug into the cell.[1][2][3][4][5][6][7]

  • Impaired Drug Activation: Gemcitabine is a prodrug that requires phosphorylation by deoxycytidine kinase (dCK) to become active. Downregulation of dCK activity prevents this crucial activation step.[1][8][9]

  • Increased Drug Inactivation: Elevated levels of enzymes like cytidine (B196190) deaminase (CDA) can rapidly metabolize and inactivate gemcitabine.[5][6][7]

  • Altered Drug Target: Overexpression of the M1 and M2 subunits of ribonucleotide reductase (RRM1 and RRM2) increases the intracellular pool of normal deoxynucleotides, which then outcompete the activated gemcitabine analog for incorporation into DNA.[1][8][10][11][12][13][14]

  • Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by the incorporation of gemcitabine analogs.[1][15]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MRP5 (ABCC5) and P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell.[1][4][16]

  • Evasion of Apoptosis: Resistant cells often exhibit an increased expression of anti-apoptotic proteins like Bcl-xL and Mcl-1, which prevents the drug from inducing programmed cell death.[17][18][19][20][21][22][23]

  • Epithelial-Mesenchymal Transition (EMT): Cells that have undergone EMT are often more resistant to gemcitabine, a phenomenon linked to changes in drug transporter expression and other factors.[1][2][3][24][25][26]

Q2: How can I determine the specific mechanism of resistance in my cell line?

A2: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:

  • Gene and Protein Expression Analysis: Use qPCR, Western blotting, or flow cytometry to quantify the expression levels of key proteins involved in gemcitabine uptake (hENT1), activation (dCK), inactivation (CDA), and its target (RRM1, RRM2).

  • Drug Uptake and Efflux Assays: Utilize radiolabeled gemcitabine analogs or fluorescent dyes to measure the rate of drug accumulation and efflux in sensitive versus resistant cells.

  • Cell Viability and Apoptosis Assays: Compare the IC50 values of the gemcitabine analog in your resistant and parental (sensitive) cell lines. Assays like Annexin V/PI staining can determine if the resistance is due to a failure to induce apoptosis.

  • Signaling Pathway Analysis: Investigate the activation status of key signaling pathways implicated in gemcitabine resistance, such as PI3K/Akt, TGF-β, and Wnt, using techniques like Western blotting for phosphorylated proteins.

Troubleshooting Guides

Problem 1: Decreased Sensitivity to Gemcitabine Analog (Increased IC50)
Possible Cause Troubleshooting Step Experimental Protocol
Reduced drug uptakeQuantify hENT1 expression levels via qPCR and Western blot.Protocol 1: Quantification of hENT1 Expression
Impaired drug activationMeasure dCK expression and activity.Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
Increased drug effluxAssess the expression of ABC transporters (e.g., MRP5, P-gp) and perform drug efflux assays.Protocol 3: Rhodamine 123 Efflux Assay for ABC Transporter Activity
Overexpression of RRM1/RRM2Analyze RRM1 and RRM2 expression at the mRNA and protein levels.See Protocol 1 (adapted for RRM1/RRM2)
Evasion of apoptosisEvaluate the expression of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1).See Protocol 1 (adapted for Bcl-xL/Mcl-1)
Problem 2: No Induction of Apoptosis After Treatment
Possible Cause Troubleshooting Step Experimental Protocol
Upregulation of anti-apoptotic proteinsMeasure the expression of Bcl-2 family proteins (Bcl-xL, Mcl-1, Bax, Bak).See Protocol 1 (adapted for Bcl-2 family proteins)
Defective apoptotic signaling pathwayAssess the cleavage of caspase-3 and PARP after treatment.Protocol 4: Western Blot for Apoptosis Markers
Activation of pro-survival signalingExamine the phosphorylation status of key proteins in the PI3K/Akt pathway.Protocol 5: Western Blot for Pro-Survival Signaling

Data Presentation

Table 1: Example Data Summary for Gemcitabine-Resistant vs. Sensitive Cells

ParameterSensitive Cell Line (e.g., Panc-1)Resistant Cell Line (e.g., Panc-1/GemR)Fold Change
IC50 (µM) 0.550100
hENT1 mRNA (relative expression) 1.00.2-5.0
dCK Protein (relative expression) 1.00.3-3.3
RRM1 Protein (relative expression) 1.04.5+4.5
Bcl-xL mRNA (relative expression) 1.03.8+3.8
Apoptosis (% after 48h treatment) 65%10%-6.5

Experimental Protocols

Protocol 1: Quantification of Gene and Protein Expression
  • RNA Extraction and qPCR:

    • Isolate total RNA from sensitive and resistant cells using a commercial kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using primers specific for your gene of interest (e.g., hENT1, dCK, RRM1, Bcl-xL) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

  • Protein Extraction and Western Blotting:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against your protein of interest overnight at 4°C.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize band intensities to a loading control (e.g., GAPDH, β-actin).

Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay

This protocol is based on the conversion of a radiolabeled substrate.

  • Prepare cell lysates from sensitive and resistant cells.

  • Incubate the lysates with a reaction mixture containing [³H]-deoxycytidine, ATP, and other necessary co-factors.

  • After incubation, spot the reaction mixture onto DE-81 ion-exchange filter paper.

  • Wash the filters to remove unincorporated [³H]-deoxycytidine.

  • Measure the radioactivity retained on the filters (representing phosphorylated [³H]-deoxycytidine) using a scintillation counter.

  • Normalize the activity to the total protein concentration of the lysate.

Protocol 3: Rhodamine 123 Efflux Assay for ABC Transporter Activity
  • Harvest and resuspend sensitive and resistant cells in a suitable buffer.

  • Incubate the cells with the fluorescent substrate Rhodamine 123.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in fresh media and incubate to allow for efflux.

  • At various time points, measure the intracellular fluorescence using a flow cytometer. A faster decrease in fluorescence indicates higher efflux activity.

  • As a control, perform the assay in the presence of an ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp).

Protocol 4: Western Blot for Apoptosis Markers

Follow the Western Blotting procedure in Protocol 1 , using primary antibodies specific for cleaved caspase-3 and cleaved PARP. An increase in the cleaved forms of these proteins is indicative of apoptosis.

Protocol 5: Western Blot for Pro-Survival Signaling

Follow the Western Blotting procedure in Protocol 1 , using primary antibodies that specifically recognize the phosphorylated forms of key signaling proteins (e.g., p-Akt, p-mTOR) and antibodies for the total forms of these proteins for normalization.

Mandatory Visualizations

Gemcitabine_Metabolism_and_Resistance cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gem_ext Gemcitabine (Analog) hENT1 hENT1 Gem_ext->hENT1 Transport Gem_int Gemcitabine dFdCMP dFdCMP Gem_int->dFdCMP dCK dFdU dFdU (Inactive) Gem_int->dFdU CDA ABC ABC Transporter (e.g., MRP5) Gem_int->ABC Efflux dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP (Active) dFdCDP->dFdCTP RNR Ribonucleotide Reductase (RRM1/RRM2) dFdCDP->RNR Inhibition DNA DNA Synthesis & Repair dFdCTP->DNA Incorporation Apoptosis Apoptosis DNA->Apoptosis Damage leads to dNTPs dNTPs RNR->dNTPs hENT1->Gem_int Reduced Uptake Bcl_xL Bcl-xL Bcl_xL->Apoptosis Inhibition dCK dCK CDA CDA RRM1_RRM2 RRM1/RRM2 Troubleshooting_Workflow Start Decreased Sensitivity (High IC50) Q1 Is drug uptake reduced? Start->Q1 A1_Yes Reduced hENT1 expression Q1->A1_Yes Yes Q2 Is drug activation impaired? Q1->Q2 No End Identify primary resistance mechanism(s) A1_Yes->End A2_Yes Reduced dCK expression/activity Q2->A2_Yes Yes Q3 Is drug efflux increased? Q2->Q3 No A2_Yes->End A3_Yes Increased ABC transporter expression/activity Q3->A3_Yes Yes Q4 Is the drug target altered? Q3->Q4 No A3_Yes->End A4_Yes Increased RRM1/RRM2 expression Q4->A4_Yes Yes Q5 Is apoptosis evaded? Q4->Q5 No A4_Yes->End A5_Yes Increased Bcl-xL/Mcl-1 expression Q5->A5_Yes Yes Q5->End No A5_Yes->End EMT_Resistance_Pathway TGFb TGF-β Signaling EMT Epithelial-Mesenchymal Transition (EMT) TGFb->EMT Snail_Zeb1 Upregulation of Snail, ZEB1, etc. EMT->Snail_Zeb1 E_cadherin Downregulation of E-cadherin EMT->E_cadherin N_cadherin Upregulation of N-cadherin EMT->N_cadherin Snail_Zeb1->E_cadherin represses hENT1_loss Functional loss of hENT1 E_cadherin->hENT1_loss leads to N_cadherin->hENT1_loss contributes to Resistance Gemcitabine Resistance hENT1_loss->Resistance

References

1'-Epi Gemcitabine Hydrochloride interference with common lab reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1'-Epi Gemcitabine (B846) Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is 1'-Epi Gemcitabine Hydrochloride and how does it differ from Gemcitabine Hydrochloride?

This compound is the α-anomer (epimer) of Gemcitabine Hydrochloride.[1] It is often used as an experimental control in research settings.[2] While structurally very similar to gemcitabine, a potent antimetabolite used in cancer therapy, the stereochemical difference at the 1' position of the ribose sugar can influence its biological activity and interaction with cellular machinery.[1][3]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at refrigerator temperatures (2-8°C).[4] Solutions in DMSO or distilled water can be stored at -20°C for up to one month.[5] It is important to refer to the supplier's specific recommendations for optimal stability.

Q3: How should I prepare stock solutions of this compound?

Stock solutions can be prepared by dissolving the crystalline solid in a solvent of choice. It is soluble in organic solvents such as DMSO (approx. 5 mg/mL), ethanol (B145695) (approx. 0.25 mg/mL), and dimethyl formamide (B127407) (approx. 0.1 mg/mL).[6] For aqueous solutions, it can be dissolved directly in aqueous buffers like PBS (pH 7.2) at a solubility of approximately 2 mg/mL.[6] It is recommended to not store aqueous solutions for more than one day to avoid degradation.[6]

Q4: Is this compound stable in aqueous solutions?

The stability of gemcitabine, and by extension its epimer, is pH-dependent. Gemcitabine shows maximum stability in the pH range of 7-9.5.[7] In acidic solutions (e.g., 0.1 N HCl), deamination can occur, yielding the uridine (B1682114) analogue.[8] Under basic conditions (e.g., 0.1 N NaOH), anomerization to its α-anomer (1'-Epi Gemcitabine) can occur, along with the formation of hydrolysis products.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpectedly low or no biological activity in cell-based assays. Degradation of the compound: Improper storage or handling of stock solutions can lead to degradation. Aqueous solutions are particularly susceptible to hydrolysis.Prepare fresh aqueous solutions for each experiment. Ensure stock solutions in organic solvents are stored correctly at -20°C and protected from moisture. Verify the compound's integrity using an appropriate analytical method like HPLC.
Incorrect stereoisomer: The biological activity of this compound may differ significantly from that of Gemcitabine Hydrochloride.Confirm that the intended stereoisomer is being used for the experiment. This compound is often used as a control and may exhibit lower activity.[2]
Precipitation observed in cell culture media. Low solubility: The final concentration of the compound in the cell culture medium may exceed its solubility limit, especially if the organic solvent concentration is too high.Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum (typically <0.5%). Prepare intermediate dilutions in an appropriate buffer or medium before adding to the final culture.
Inconsistent results between experiments. Variability in compound concentration: Inaccurate pipetting or incomplete dissolution of the solid compound can lead to variations in the actual concentration of the working solutions.Ensure the compound is fully dissolved before making dilutions. Use calibrated pipettes and perform serial dilutions carefully. For critical experiments, consider verifying the concentration of the stock solution spectrophotometrically or by HPLC.
Interference with analytical assays (e.g., HPLC, LC-MS). Co-elution with other components: The compound or its degradation products may co-elute with other analytes in your sample.Optimize the chromatographic method (e.g., mobile phase composition, gradient, column chemistry) to achieve better separation.[9] Use a high-purity solvent for sample preparation.
Matrix effects in biological samples: Components in complex biological matrices (e.g., plasma, tissue homogenates) can interfere with the detection of the compound in LC-MS analysis.[10]Employ appropriate sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[9] The use of an internal standard is also recommended for accurate quantification.[11]

Data Presentation

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Water70.2 mg/mL (for Gemcitabine HCl)[12]
PBS (pH 7.2)~2 mg/mL (for Gemcitabine)[6]
DMSO~5 mg/mL (for Gemcitabine)[6]
Ethanol~0.25 mg/mL (for Gemcitabine)[6]
Dimethyl Formamide~0.1 mg/mL (for Gemcitabine)[6]

Table 2: Stability of Gemcitabine Hydrochloride under Different Conditions

ConditionObservationReference
Solid StateRemarkably stable.[8]
0.1 N HCl (40°C, 4 weeks)~86% remains; deamination to uridine analogue occurs.[8]
0.1 N NaOH (40°C, 4 weeks)~72% remains; anomerization and formation of uridine hydrolysis products.[8]
Aqueous solution (pH 3.2)Undergoes pseudo first-order degradation.[13]
Reconstituted in 0.9% NaCl or sterile water (38 mg/mL)Stable at room temperature for 35 days. Crystallization may occur at 4°C after 14 days.[14]
Diluted in 0.9% NaCl or 5% Dextrose (0.1 and 10 mg/mL)Physically and chemically stable for at least 35 days at 4°C and 23°C.[14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes, calibrated pipette.

  • Calculation: The molecular weight of this compound is 299.66 g/mol .[15] To prepare a 10 mM stock solution, weigh out 2.997 mg of the solid compound.

  • Procedure: a. Tare a sterile microcentrifuge tube on an analytical balance. b. Carefully add 2.997 mg of this compound to the tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general protocol and may require optimization for specific instruments and columns.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase for gemcitabine analysis is a mixture of methanol (B129727) and water or a phosphate (B84403) buffer.[9][11] For example, a mobile phase of methanol and water (85:15 v/v) has been used.[11]

  • Procedure: a. Prepare the mobile phase and degas it. b. Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min. c. Prepare a sample of this compound at a known concentration (e.g., 10 µg/mL) in the mobile phase. d. Inject the sample onto the column. e. Monitor the eluent at a wavelength of approximately 270 nm.[11] f. Analyze the resulting chromatogram for the main peak and any impurity peaks. The retention time for gemcitabine is typically around 4-6 minutes under these conditions.[11]

Visualizations

Gemcitabine_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gemcitabine Gemcitabine Gemcitabine_in Gemcitabine Gemcitabine->Gemcitabine_in hENTs, hCNTs dFdCMP dFdCMP Gemcitabine_in->dFdCMP DCK dFdU dFdU (inactive) Gemcitabine_in->dFdU CDA dFdCDP dFdCDP dFdCMP->dFdCDP CMPK1 dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RRM_Inhibition Inhibition of RRM1 dFdCDP->RRM_Inhibition DNA_Incorporation Incorporation into DNA dFdCTP->DNA_Incorporation DNA_Synthesis_Block Blocked DNA Synthesis DNA_Incorporation->DNA_Synthesis_Block RRM_Inhibition->DNA_Synthesis_Block

Caption: Metabolic activation pathway of Gemcitabine.

Experimental_Workflow Start Start Experiment Compound_Prep Prepare Stock Solution (1'-Epi Gemcitabine HCl in DMSO) Start->Compound_Prep Working_Sol_Prep Prepare Working Solutions (Dilute in culture medium) Compound_Prep->Working_Sol_Prep Cell_Treatment Treat Cells with Compound Working_Sol_Prep->Cell_Treatment Incubation Incubate for a Defined Period Cell_Treatment->Incubation Assay Perform Assay (e.g., Viability, Apoptosis) Incubation->Assay Data_Analysis Analyze Data Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell-based assays.

References

Technical Support Center: 1'-Epi Gemcitabine Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide is based on the stability profile of Gemcitabine (B846) Hydrochloride. Currently, there is limited publicly available stability data specifically for 1'-Epi Gemcitabine Hydrochloride. Due to the close structural similarity between the two epimers, their stability profiles are expected to be very similar. However, it is recommended to perform specific stability studies for this compound to confirm its behavior.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in solution?

Based on studies of Gemcitabine Hydrochloride, the maximum stability is observed in the pH range of 7.0 to 9.5.[1][2] However, it is important to note that the solubility of gemcitabine can be limited at a pH of 6 or higher.[1][2] For practical purposes, a solution pH of around 2.5 has been shown to provide good stability for over two years under refrigerated conditions.[1][2]

Q2: What are the primary degradation pathways of Gemcitabine Hydrochloride at different pH values?

The degradation of Gemcitabine Hydrochloride is significantly influenced by pH, exhibiting a characteristic U-shaped pH-rate profile where degradation is catalyzed by both protons (acidic conditions) and hydroxyl ions (alkaline conditions).[1][2]

  • Acidic Conditions (pH < 4): The primary degradation pathway is the deamination of the cytosine ring to form the inactive uridine (B1682114) analogue, 2'-deoxy-2',2'-difluorouridine.[3][4]

  • Alkaline Conditions (pH > 9): In basic solutions, anomerization can occur, leading to the formation of the α-anomer of gemcitabine.[1][3] Hydrolysis of the N-glycosidic bond can also occur under strong alkaline stress.[2]

Q3: My this compound solution shows precipitation upon storage. What could be the cause?

Precipitation can be influenced by several factors:

  • pH and Solubility: As mentioned, Gemcitabine Hydrochloride has limited solubility at pH 6 and above.[1][2] If the pH of your solution has shifted into this range, it could lead to precipitation.

  • Temperature: While refrigeration is generally recommended for long-term storage, crystallization of Gemcitabine Hydrochloride has been observed in concentrated solutions stored at 4°C.[5]

  • Concentration: Higher concentrations of the drug are more prone to precipitation.

  • Buffer System: The choice of buffer and its concentration can impact the solubility of the compound.

Q4: I am observing unexpected peaks in my HPLC analysis during a stability study. What could they be?

Unexpected peaks are likely degradation products. Depending on the pH of your formulation, these could include:

  • Acidic pH: The main degradation product is the uridine analogue.[3][4] Other minor degradation products have also been identified in acidic solutions.[6]

  • Alkaline pH: You may observe the α-anomer of gemcitabine and other hydrolytic products.[1][2][3]

  • Oxidative Stress: Degradation can also be induced by oxidative conditions.[4]

It is crucial to use a stability-indicating HPLC method that can resolve the parent drug from all potential degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Potential Cause Troubleshooting Steps
Inappropriate pH Verify the pH of your solution. Adjust the pH to the optimal stability range (practically, a slightly acidic pH of around 2.5-4 may be a good starting point to balance stability and solubility).[1][2]
High Temperature Store solutions at recommended temperatures (e.g., refrigerated at 2-8°C). Avoid exposure to high temperatures during preparation and storage.
Presence of Catalysts Ensure that the excipients and buffer components in your formulation are not catalyzing the degradation. Review the compatibility of all components.
Oxidative Stress Protect the solution from oxidizing agents. Consider purging the solution with an inert gas like nitrogen.
Issue 2: Inconsistent Results in Stability Studies
Potential Cause Troubleshooting Steps
Non-Validated Analytical Method Develop and validate a stability-indicating HPLC method. The method should be able to separate the active pharmaceutical ingredient (API) from its degradation products and any excipients.[7]
Sample Preparation Variability Standardize the sample preparation procedure, including dilution schemes and handling times.
Inadequate Control of Storage Conditions Ensure that stability chambers are properly calibrated and maintain consistent temperature and humidity.
Light Exposure Although gemcitabine is relatively stable to light, it is good practice to protect solutions from light, especially during long-term storage, to minimize any potential photodegradation.[7]

Data Summary

pH-Dependent Degradation of Gemcitabine Hydrochloride
pH Condition Primary Degradation Pathway Key Degradation Products Reference
Acidic (e.g., 0.1 N HCl) Deamination2'-deoxy-2',2'-difluorouridine (uridine analogue)[3][4]
Neutral (pH ~7) Minimal Degradation-[1][2]
Alkaline (e.g., 0.1 N NaOH) Anomerization, Hydrolysisα-anomer of gemcitabine, Uridine hydrolysis products[1][2][3]

Experimental Protocols

Forced Degradation Study for this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Purified Water

  • pH meter

  • Validated Stability-Indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.

Visualizations

degradation_pathway cluster_acidic Acidic Conditions (e.g., pH < 4) cluster_alkaline Alkaline Conditions (e.g., pH > 9) 1_Epi_Gemcitabine_HCl_Acid 1'-Epi Gemcitabine HCl Uridine_Analogue 2'-deoxy-2',2'-difluorouridine (Uridine Analogue) 1_Epi_Gemcitabine_HCl_Acid->Uridine_Analogue Deamination 1_Epi_Gemcitabine_HCl_Alkaline 1'-Epi Gemcitabine HCl Alpha_Anomer α-Anomer 1_Epi_Gemcitabine_HCl_Alkaline->Alpha_Anomer Anomerization Hydrolysis_Products Hydrolysis Products 1_Epi_Gemcitabine_HCl_Alkaline->Hydrolysis_Products Hydrolysis

Caption: pH-Dependent Degradation Pathways of Gemcitabine Analogues.

stability_workflow Start Start: Stability Study Formulation Prepare 1'-Epi Gemcitabine HCl Formulation at Target pH Start->Formulation Stress_Conditions Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) Formulation->Stress_Conditions Sampling Withdraw Samples at Pre-defined Time Intervals Stress_Conditions->Sampling Analysis HPLC Analysis (Stability-Indicating Method) Sampling->Analysis Data_Evaluation Evaluate Data: - Assay (% Remaining) - Degradation Products Analysis->Data_Evaluation Conclusion Determine Stability Profile and Shelf-Life Data_Evaluation->Conclusion

Caption: Experimental Workflow for a Forced Degradation Study.

References

Validation & Comparative

A Comparative Guide to the Activity of Gemcitabine Hydrochloride and its Epimer, 1'-Epi Gemcitabine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Gemcitabine (B846) Hydrochloride, a widely used chemotherapeutic agent, and its stereoisomer, 1'-Epi Gemcitabine Hydrochloride. While direct, quantitative comparative studies on the activity of this compound are limited in publicly available literature, this document synthesizes the well-established activity of Gemcitabine Hydrochloride and discusses the expected role of its 1'-epimer based on principles of stereochemistry in pharmacology.

Introduction

Gemcitabine Hydrochloride is a nucleoside analog that has demonstrated significant efficacy in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2][3] Its mechanism of action involves the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis.[4][5] this compound is a stereoisomer of Gemcitabine, differing in the configuration at the 1' carbon of the ribose sugar. In drug development, epimers are often synthesized and used as control compounds in biological assays to confirm the stereospecificity of the active compound.

Mechanism of Action of Gemcitabine Hydrochloride

Gemcitabine is a prodrug that requires intracellular activation through phosphorylation by deoxycytidine kinase (dCK). The resulting active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP), exert their cytotoxic effects through two primary mechanisms:

  • Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA.[6]

  • DNA Chain Termination: dFdCTP is incorporated into the growing DNA strand, where it leads to "masked chain termination." After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to the arrest of DNA synthesis.[6]

This disruption of DNA replication and repair mechanisms ultimately triggers cell cycle arrest, primarily in the G1/S phase boundary, and induces apoptosis.[5][6]

Comparative Activity: A Data-Driven Perspective

The following table summarizes representative cytotoxic activity of Gemcitabine Hydrochloride against various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (µM)Reference
A549/G+ (Gemcitabine-resistant)Non-small cell lung cancer84.2[7]
A549 (Gemcitabine-sensitive)Non-small cell lung cancerNot specified in the provided text
TC-1Not specified in the provided textLower than GemC18-NPs[8]
BxPC-3Pancreatic CancerLower than GemC18-NPs[8]

Note: IC50 values can vary significantly between studies depending on the experimental conditions, such as cell density and exposure time.

Signaling Pathways

The cytotoxic effects of Gemcitabine are mediated through the activation of several signaling pathways that control the cell cycle and apoptosis.

Experimental Workflow for Assessing Cytotoxicity

A typical workflow to compare the cytotoxic activity of two compounds is as follows:

experimental_workflow Experimental Workflow: Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Treat cells with compounds for a defined period (e.g., 72h) cell_seeding->treatment compound_prep Prepare serial dilutions of Gemcitabine HCl and 1'-Epi Gemcitabine HCl compound_prep->treatment mtt_assay Perform MTT/MTS assay treatment->mtt_assay readout Measure absorbance mtt_assay->readout data_proc Calculate cell viability (%) readout->data_proc ic50 Determine IC50 values data_proc->ic50

Caption: Workflow for comparing the cytotoxicity of Gemcitabine HCl and its epimer.

Gemcitabine-Induced Apoptosis Pathway

Gemcitabine treatment activates intrinsic and extrinsic apoptosis pathways, leading to programmed cell death.

apoptosis_pathway Gemcitabine-Induced Apoptosis Pathway gemcitabine Gemcitabine dna_damage DNA Damage & Replication Stress gemcitabine->dna_damage atm_atr ATM / ATR Activation dna_damage->atm_atr chk1_chk2 Chk1 / Chk2 Activation atm_atr->chk1_chk2 p53 p53 Activation chk1_chk2->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Dysfunction bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling cascade of Gemcitabine-induced apoptosis.

Gemcitabine and Cell Cycle Arrest

Gemcitabine primarily induces S-phase arrest by inhibiting DNA synthesis.

cell_cycle_pathway Gemcitabine-Induced Cell Cycle Arrest gemcitabine Gemcitabine dFdCDP dFdCDP gemcitabine->dFdCDP dFdCTP dFdCTP gemcitabine->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase DNA_synthesis_inhibition DNA Synthesis Inhibition RNR->DNA_synthesis_inhibition DNA_Polymerase->DNA_synthesis_inhibition S_phase_arrest S-Phase Arrest DNA_synthesis_inhibition->S_phase_arrest

Caption: Mechanism of Gemcitabine-induced S-phase cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxic agents. Below are standard protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Gemcitabine Hydrochloride and this compound. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Gemcitabine Hydrochloride and this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle after compound treatment.

Protocol:

  • Cell Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[5]

Conclusion

Gemcitabine Hydrochloride is a potent cytotoxic agent with a well-defined mechanism of action involving the disruption of DNA synthesis and induction of apoptosis. Its activity is highly dependent on its specific stereochemical configuration. While direct comparative data is lacking, its epimer, this compound, is presumed to have significantly reduced or no activity, highlighting the stereospecificity of Gemcitabine's biological targets. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationship of Gemcitabine and its analogs.

References

A Comparative Analysis of 1'-Epi Gemcitabine Hydrochloride and Other Nucleoside Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 1'-Epi Gemcitabine (B846) Hydrochloride alongside other prominent nucleoside analogs used in cancer research. While direct efficacy data for 1'-Epi Gemcitabine Hydrochloride is limited due to its primary role as an experimental control, this document leverages extensive data on its parent compound, Gemcitabine, and other key analogs to provide a comprehensive assessment for research and development purposes.

Introduction to Nucleoside Analogs and their Mechanism of Action

Nucleoside analogs are a class of cytotoxic agents that mimic natural nucleosides, the building blocks of DNA and RNA. By integrating into DNA or RNA during replication, or by inhibiting enzymes crucial for nucleic acid synthesis, these compounds disrupt cellular division and induce apoptosis, a form of programmed cell death. This mechanism makes them particularly effective against rapidly proliferating cancer cells.

Gemcitabine (2',2'-difluorodeoxycytidine), a well-established pyrimidine (B1678525) nucleoside analog, is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] Its cytotoxic activity stems from its intracellular conversion into active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites.[3][4] Gemcitabine diphosphate inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis.[3][4] Concurrently, gemcitabine triphosphate competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the DNA strand, ultimately causing chain termination and cell death.[3][4]

This compound is a stereoisomer of Gemcitabine, differing in the spatial arrangement at the 1' carbon of the ribose sugar. In pharmacological studies, stereoisomers of a drug can exhibit significantly different biological activities. Often, one isomer is significantly more active than the others. While specific efficacy data for this compound is not extensively published, its role as an experimental control suggests it is likely less potent than Gemcitabine. Its primary utility lies in providing a structural comparator to elucidate the specific anticancer effects of Gemcitabine.

Comparative Efficacy of Nucleoside Analogs: In Vitro Studies

The in vitro efficacy of nucleoside analogs is typically evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The following tables summarize the in vitro cytotoxicity of Gemcitabine and its analogs against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Gemcitabine and Analogs in Pancreatic Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
GemcitabineMiaPaCa-20.077[5]
GemcitabinePANC-15.6 ± 1.3[6]
GemcitabineBxPC-3Not specified, but showed low sensitivity[6]
4-(N)-stearoyl-gemcitabine (4NSG-SLN)PPCL-192 (patient-derived)9 ± 1.1[7]
4-(N)-stearoyl-gemcitabine (4NSG-SLN)PPCL-46 (patient-derived)12 ± 2.1[7]
GemcitabinePPCL-192 (patient-derived)57 ± 1.5[7]
GemcitabinePPCL-46 (patient-derived)56 ± 1.8[7]
GemAGY (novel analog)MiaPaCa-2Lower than Gemcitabine[6]
GemAGY (novel analog)PANC-11.7 ± 0.2[6]

Table 2: In Vitro Cytotoxicity (IC50) of Gemcitabine in Other Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
GemcitabineTC-1 (Lung Cancer)Significantly lower than GemC18-NPs[8]
GemcitabineBxPC-3 (Pancreatic Cancer)Significantly lower than GemC18-NPs[8]
GemC18-NPs (stearoyl gemcitabine nanoparticles)TC-1 (Lung Cancer)Higher than Gemcitabine[8]
GemC18-NPs (stearoyl gemcitabine nanoparticles)BxPC-3 (Pancreatic Cancer)Higher than Gemcitabine[8]

Comparative Efficacy of Nucleoside Analogs: In Vivo Studies

In vivo studies, typically conducted in animal models bearing tumor xenografts, provide crucial information on the therapeutic efficacy of drug candidates in a whole-organism context. These studies assess a compound's ability to inhibit tumor growth and improve survival.

A study comparing a novel gemcitabine-cardiolipin conjugate (NEO6002) with gemcitabine in mice with BxPC-3 pancreatic tumor xenografts demonstrated that at a dose of 18 µmol/kg, NEO6002 inhibited tumor growth by 52%, whereas gemcitabine achieved only 32% inhibition.[9] Furthermore, in a toxicity study, gemcitabine treatment led to significant body weight loss and a decrease in white blood cell counts, while the effects of NEO6002 were mild.[9]

Another study in mice with pre-established model mouse or human tumors found that stearoyl gemcitabine nanoparticles were significantly more effective than free gemcitabine in controlling tumor growth.[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the nucleoside analog (or vehicle control) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, a solution of MTT is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the nucleoside analog at a specified dose and schedule, while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Body Weight and Health Monitoring: The body weight and general health of the mice are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when signs of toxicity are observed. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Gemcitabine and a typical workflow for evaluating the efficacy of nucleoside analogs.

Gemcitabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gemcitabine Gemcitabine Gemcitabine_in Gemcitabine Gemcitabine->Gemcitabine_in hENTs, hCNTs dFdCMP dFdCMP Gemcitabine_in->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation dNTPs dNTP Pool RNR->dNTPs Synthesis DNA_Strand DNA Strand DNA_Polymerase->DNA_Strand Chain_Termination Chain Termination DNA_Strand->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Figure 1. Mechanism of action of Gemcitabine.

Experimental_Workflow Start Start: Nucleoside Analog Selection In_Vitro In Vitro Efficacy (Cytotoxicity Assays) Start->In_Vitro Data_Analysis_1 IC50 Determination In_Vitro->Data_Analysis_1 Lead_Selection Lead Compound Selection Data_Analysis_1->Lead_Selection In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Selection->In_Vivo Data_Analysis_2 Tumor Growth Inhibition Analysis In_Vivo->Data_Analysis_2 Preclinical_Dev Preclinical Development Data_Analysis_2->Preclinical_Dev

Figure 2. Experimental workflow for nucleoside analog evaluation.

Conclusion

While this compound serves as a valuable tool for in vitro mechanistic studies as a stereoisomeric control, the available data strongly indicates that Gemcitabine and its more recently developed analogs, such as 4-(N)-stearoyl-gemcitabine and NEO6002, hold greater therapeutic promise. These analogs have demonstrated superior in vitro cytotoxicity against various cancer cell lines and enhanced in vivo antitumor activity, often with improved safety profiles compared to the parent compound. Future research should continue to focus on the development and evaluation of novel nucleoside analogs that can overcome mechanisms of resistance and improve clinical outcomes for cancer patients.

References

1'-Epi Gemcitabine Hydrochloride: A Comparative Pharmacokinetic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profile of 1'-Epi Gemcitabine (B846) Hydrochloride and its well-established counterpart, Gemcitabine. While extensive data is available for Gemcitabine, a widely used chemotherapeutic agent, information on the pharmacokinetic properties of its epimer, 1'-Epi Gemcitabine Hydrochloride, is limited in publicly accessible literature. This compound is primarily recognized as an isomer of Gemcitabine and is often utilized as an experimental control in research settings.

This guide will focus on the known pharmacokinetic parameters of Gemcitabine as a benchmark for comparison and will detail the standard experimental protocols necessary to elucidate the pharmacokinetic profile of this compound.

Pharmacokinetic Profiles: Gemcitabine as the Benchmark

Gemcitabine is a nucleoside analog that exhibits a complex pharmacokinetic profile characterized by rapid metabolism and cellular uptake mechanisms. Understanding these parameters is crucial for optimizing its therapeutic efficacy.

Table 1: Comparative Pharmacokinetic Parameters of Gemcitabine

ParameterDescriptionHuman Data (Intravenous)Animal Data (Species)
Cmax Maximum plasma concentrationVariable, dependent on infusion time and dose. For a 1200 mg/m² 30-min infusion, Cmax can be around 26.79 µg/mL.[1] For a fixed dose rate infusion, Cmax is lower, around 4.92 µg/mL.[1]Dose-dependent.
Tmax Time to reach CmaxTypically at the end of the infusion period.Dependent on administration route and formulation.
AUC Area under the plasma concentration-time curveDose and infusion rate-dependent.Dose-dependent.
Half-life (t½) Time for plasma concentration to reduce by halfShort, ranging from 42 to 94 minutes for short infusions.[2]Can be shorter in mice (e.g., < 1 min for a prodrug).[2]
Metabolism Primary route of eliminationRapidly metabolized by cytidine (B196190) deaminase (CDA) in the liver, plasma, and kidneys to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[2]Similar metabolic pathways observed in animal models.
Elimination Route of excretionPrimarily excreted in the urine as dFdU.Primarily renal excretion.
Oral Bioavailability Fraction of drug reaching systemic circulation after oral administrationLow, approximately 10%, due to extensive first-pass metabolism.[2]Low in animal models.[2]

Experimental Protocols for Pharmacokinetic Characterization

To establish the pharmacokinetic profile of this compound and enable a direct comparison with Gemcitabine, the following standard experimental protocols are essential.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) of this compound following intravenous administration in a relevant animal model (e.g., mice or rats).

Methodology:

  • Animal Model: Select a suitable animal model (e.g., male BALB/c mice).

  • Drug Administration: Administer a defined dose of this compound intravenously (e.g., via tail vein injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound and its potential metabolites in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-analytical cluster_analytical Analytical cluster_post Post-analytical animal_model Select Animal Model drug_prep Prepare Drug Formulation animal_model->drug_prep dosing Intravenous Administration drug_prep->dosing blood_collection Blood Sampling at Time Points dosing->blood_collection plasma_separation Plasma Preparation blood_collection->plasma_separation lc_ms LC-MS/MS Analysis plasma_separation->lc_ms pk_analysis Pharmacokinetic Modeling lc_ms->pk_analysis parameter_determination Determine Cmax, Tmax, AUC, t½ pk_analysis->parameter_determination

Caption: Workflow for a typical in vivo pharmacokinetic study.

Plasma Stability Assay

Objective: To assess the stability of this compound in plasma from different species (e.g., human, mouse, rat) to understand its susceptibility to enzymatic degradation.

Methodology:

  • Incubation: Incubate this compound at a known concentration in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Precipitation: Stop the reaction and precipitate plasma proteins using an organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life.

Workflow for Plasma Stability Assay

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis compound_prep Prepare Compound Stock plasma_incubation Incubate with Plasma at 37°C compound_prep->plasma_incubation aliquot_sampling Sample at Time Points plasma_incubation->aliquot_sampling protein_precipitation Quench with Organic Solvent aliquot_sampling->protein_precipitation centrifugation Centrifuge protein_precipitation->centrifugation lc_ms_analysis Analyze Supernatant by LC-MS/MS centrifugation->lc_ms_analysis half_life_calc Calculate In Vitro Half-life lc_ms_analysis->half_life_calc G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis caco2_culture Culture Caco-2 Cells on Inserts monolayer_integrity Verify Monolayer Integrity (TEER) caco2_culture->monolayer_integrity compound_addition Add Compound to Donor Side monolayer_integrity->compound_addition incubation Incubate at 37°C compound_addition->incubation sample_collection Collect Samples from Receiver Side incubation->sample_collection lc_ms_quantification Quantify Compound by LC-MS/MS sample_collection->lc_ms_quantification papp_calculation Calculate Apparent Permeability (Papp) lc_ms_quantification->papp_calculation G cluster_uptake Cellular Uptake cluster_activation Activation cluster_action Cytotoxic Action Gemcitabine_ext Gemcitabine (extracellular) NT Nucleoside Transporters (hENT1) Gemcitabine_ext->NT Uptake Gemcitabine_int Gemcitabine (intracellular) NT->Gemcitabine_int dFdCMP dFdCMP Gemcitabine_int->dFdCMP Phosphorylation dCK dCK dCK->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation CMPK CMPK CMPK->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits NDPK NDPK NDPK->dFdCTP DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation into DNA DNA_synthesis_inhibition Inhibition of DNA Synthesis RNR->DNA_synthesis_inhibition DNA_Polymerase->DNA_synthesis_inhibition Apoptosis Apoptosis DNA_synthesis_inhibition->Apoptosis

References

A Comparative Guide to the Synergistic Effects of Gemcitabine Hydrochloride in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide details the synergistic effects of gemcitabine (B846) hydrochloride with other anti-cancer agents. Due to a lack of available scientific literature, specific data on the synergistic effects of its epimer, 1'-Epi Gemcitabine Hydrochloride , could not be provided. The information presented here is based on the parent compound, gemcitabine, and is intended to offer a relevant comparative framework for researchers, scientists, and drug development professionals.

Gemcitabine is a nucleoside analog that has demonstrated significant therapeutic synergy when combined with other classes of anti-cancer drugs. This guide provides an objective comparison of gemcitabine's performance in combination with Cisplatin (B142131), a platinum-based chemotherapy agent; MS-275 (Entinostat), a histone deacetylase (HDAC) inhibitor; and immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis. The data presented is compiled from various preclinical studies to illustrate the potential of these combination therapies.

Synergy with Platinum-Based Agents: Gemcitabine and Cisplatin

The combination of gemcitabine and cisplatin has been a cornerstone in the treatment of various solid tumors. The synergy is primarily attributed to the modulation of DNA repair pathways.

Quantitative Data Summary

The synergistic effect of combining gemcitabine and cisplatin has been evaluated in several cancer cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2]

Cell LineCancer TypeExposure Time (h)Combination Index (CI)Reference
A2780Human Ovarian Cancer24< 1 (Synergistic)[3][4]
A2780Human Ovarian Cancer72< 1 (Synergistic)[3][4][5]
ADDP (Cisplatin-resistant)Human Ovarian Cancer24< 1 (Synergistic)[5]
AG6000 (Gemcitabine-resistant)Human Ovarian Cancer72< 1 (Synergistic)[3][4]
H322Non-Small Cell Lung Cancer72< 1 (Synergistic)[3][4]
Lewis LungMurine Lung Carcinoma72< 1 (Synergistic)[3][4]
PC-14Non-Small Cell Lung CancerNot SpecifiedSynergistic at specific concentrations[6]
Mechanism of Synergy: Inhibition of DNA Repair

The synergistic interaction between gemcitabine and cisplatin is largely due to an enhanced formation of platinum-DNA adducts and the inhibition of their repair.[3][7] Gemcitabine, after being incorporated into DNA, inhibits the action of exonucleases, which are enzymes responsible for DNA repair. This inhibition prevents the removal of cisplatin-induced DNA adducts, leading to increased cytotoxicity.[3][8]

G cluster_0 Gemcitabine Action cluster_1 Cisplatin Action Gemcitabine Gemcitabine dFdCTP Gemcitabine Triphosphate (dFdCTP) Gemcitabine->dFdCTP DNA_Incorp Incorporation into DNA dFdCTP->DNA_Incorp Exonuclease_Inhib Inhibition of Exonuclease DNA_Incorp->Exonuclease_Inhib Pt_Adducts Platinum-DNA Adducts Exonuclease_Inhib->Pt_Adducts Prevents Repair Cisplatin Cisplatin Cisplatin->Pt_Adducts DNA_Damage DNA Damage Pt_Adducts->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Caption: Synergistic mechanism of Gemcitabine and Cisplatin.

Experimental Protocols
  • Cell Culture: Human cancer cell lines (e.g., A2780 ovarian cancer) are cultured in appropriate media and conditions.

  • Drug Preparation: Gemcitabine and Cisplatin are dissolved in a suitable solvent (e.g., sterile water or DMSO) to create stock solutions.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of gemcitabine alone, cisplatin alone, and combinations of both drugs at constant molar ratios (e.g., based on the IC50 values of each drug).[9]

  • Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).[9]

  • Viability Assay: Cell viability is assessed using an appropriate method, such as the MTT assay or CellTiter-Glo luminescent cell viability assay.[9][10]

  • Data Analysis: The dose-response curves for each drug and their combinations are generated. The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. CI values less than 1 indicate synergy.[1][7]

  • Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human cancer cells (e.g., Lewis Lung carcinoma).[11][12]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomized into several groups: vehicle control, gemcitabine alone, cisplatin alone, and the combination of gemcitabine and cisplatin.[11][12]

  • Drug Administration: Drugs are administered via appropriate routes (e.g., intraperitoneal injection) at predetermined doses and schedules. For example, gemcitabine at 50 mg/kg and cisplatin at 6 mg/kg.[12][13]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[14]

  • Endpoint: The study is terminated when tumors in the control group reach a specific size, or at a predetermined time point. Tumor weight and volume are recorded.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to the control. Statistical analysis is performed to determine the significance of the combination therapy.[14]

Synergy with Epigenetic Modulators: Gemcitabine and MS-275 (Entinostat)

The combination of gemcitabine with HDAC inhibitors like MS-275 has shown promise in overcoming gemcitabine resistance, particularly in pancreatic cancer.

Quantitative Data Summary

Synergistic effects have been observed at low concentrations of both gemcitabine and MS-275 in pancreatic ductal adenocarcinoma (PDAC) cell lines.

Cell LineCancer TypeGemcitabine (µM)MS-275 (µM)Synergy Score (Bliss)Reference
BxPC-3Pancreatic0.011Highest Synergy[15]
MIA PaCa-2Pancreatic0.55Highest Synergy[15]
Mechanism of Synergy: Cell Cycle Regulation and Apoptosis Induction

HDAC inhibitors can alter the expression of genes involved in cell cycle control and apoptosis.[16] The combination of gemcitabine and MS-275 leads to a significant reduction in cell viability, even in gemcitabine-resistant cells.[15] The synergy is linked to the modulation of cell cycle pathways and the induction of apoptosis.[17]

G cluster_0 Gemcitabine Pathway cluster_1 MS-275 Pathway Gemcitabine Gemcitabine DNA_Synth_Inhib Inhibition of DNA Synthesis Gemcitabine->DNA_Synth_Inhib MS-275 MS-275 (Entinostat) HDAC_Inhib HDAC Inhibition MS-275->HDAC_Inhib Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Synth_Inhib->Cell_Cycle_Arrest Gene_Expr_Mod Modulation of Gene Expression HDAC_Inhib->Gene_Expr_Mod p21_up Upregulation of p21 Gene_Expr_Mod->p21_up Bcl2_down Downregulation of Bcl-2 Gene_Expr_Mod->Bcl2_down p21_up->Cell_Cycle_Arrest Apoptosis Apoptosis Bcl2_down->Apoptosis Reduced_Proliferation Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Caption: Synergistic mechanism of Gemcitabine and MS-275.

Experimental Protocols
  • Cell Culture and Seeding: As described for the Combination Index Assay.

  • Drug Treatment: Cells are treated with a matrix of different concentrations of gemcitabine and MS-275.

  • Incubation and Viability Assay: As described previously.

  • Data Analysis: The synergy is quantified using the Bliss Independence model, which compares the observed combination effect to the expected effect if the drugs were acting independently. Software like Combenefit can be used for this analysis.[15]

  • Treatment: Cells are treated with gemcitabine alone, MS-275 alone, and the synergistic combination.

  • RNA Extraction: Total RNA is extracted from the cells.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced.

  • Data Analysis: Differential gene expression analysis is performed to identify genes and pathways that are uniquely modulated by the combination treatment, providing insights into the mechanism of synergy.[18]

Synergy with Immune Checkpoint Inhibitors: Gemcitabine and Anti-PD-1/PD-L1

Combining gemcitabine with immune checkpoint inhibitors (ICIs) is a promising strategy to enhance anti-tumor immunity and overcome resistance to immunotherapy.[19]

Preclinical Data Summary

In a preclinical mesothelioma model, the combination of gemcitabine and ICIs resulted in significantly improved tumor control and survival compared to immunotherapy alone.[19][20]

Animal ModelCancer TypeTreatmentOutcomeReference
C57BL/6 mice with RN5 tumorsMesotheliomaGemcitabine + ICISignificantly prolonged survival and tumor rejection in a portion of mice[19]
C57BL/6J mice with PAN02 tumorsPancreatic Cancer Liver MetastasisGemcitabine + anti-PD-1Increased infiltration of Th1 lymphocytes and M1 macrophages; prolonged survival[21][22]
Mechanism of Synergy: Modulation of the Tumor Microenvironment

Gemcitabine can enhance the efficacy of ICIs by promoting an immune-supportive tumor microenvironment. It has been shown to increase the infiltration of CD3+ T cells into the tumor.[19][23] The combination therapy can also enhance the activity of M1 macrophages and the Th1 immune response, which are crucial for anti-tumor immunity.[21][22]

G cluster_0 Tumor Microenvironment Gemcitabine Gemcitabine T_Cell_Infiltration T-Cell Infiltration Gemcitabine->T_Cell_Infiltration Increases Anti-PD-1 Anti-PD-1/PD-L1 PD-1 PD-1 Anti-PD-1->PD-1 Blocks Tumor_Cell Tumor Cell PD-L1 PD-L1 Tumor_Cell->PD-L1 T_Cell T-Cell T_Cell->PD-1 PD-L1->PD-1 Inhibitory Signal T_Cell_Activation T-Cell Activation PD-1->T_Cell_Activation Restores Tumor_Cell_Killing Tumor_Cell_Killing T_Cell_Activation->Tumor_Cell_Killing

Caption: Synergistic mechanism of Gemcitabine and Anti-PD-1/PD-L1.

Experimental Protocols
  • Animal Model and Tumor Induction: Syngeneic mouse models (e.g., C57BL/6 mice) are used, and tumors are induced by subcutaneous or orthotopic injection of murine cancer cells (e.g., RN5 mesothelioma or PAN02 pancreatic cancer cells).[19][22]

  • Treatment Protocol: Once tumors are established, mice are treated with gemcitabine, an anti-PD-1 or anti-PD-L1 antibody, or the combination.[24][25]

  • Monitoring: Tumor growth and survival are monitored.

  • Immunophenotyping: At the end of the study, tumors and spleens are harvested, and immune cell populations (e.g., CD3+, CD4+, CD8+ T cells, macrophages) are analyzed by flow cytometry or immunohistochemistry to assess the immunological changes in the tumor microenvironment.[19][22]

G cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Cell_Culture Cell Culture Drug_Treatment Single Agent & Combination Treatment Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Synergy_Analysis Synergy Analysis (e.g., CI, Bliss) Viability_Assay->Synergy_Analysis Treatment Drug Administration Synergy_Analysis->Treatment Guides In Vivo Study Design Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Implantation->Treatment Tumor_Monitoring Tumor Growth & Survival Monitoring Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Monitoring->Endpoint_Analysis

Caption: General experimental workflow for assessing drug synergy.

Conclusion

The preclinical data strongly suggest that combining gemcitabine with other anti-cancer agents can lead to synergistic effects, enhancing therapeutic efficacy and potentially overcoming drug resistance. The primary mechanisms of synergy involve the modulation of DNA repair pathways, alteration of cell cycle regulation and apoptosis, and the enhancement of anti-tumor immunity. While specific data for this compound is not currently available, the findings for its parent compound, gemcitabine, provide a robust foundation for future research into the synergistic potential of this epimer. Further investigation into the combination therapies of this compound is warranted to explore its clinical potential.

References

In Vivo Efficacy of Gemcitabine Hydrochloride and its Epimer, 1'-Epi Gemcitabine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Gemcitabine (B846) Hydrochloride, a cornerstone of chemotherapy for various cancers, and its isomer, 1'-Epi Gemcitabine Hydrochloride. While extensive data exists for Gemcitabine, public domain information on the in vivo anti-tumor activity of its 1'-epimer is notably scarce. This document summarizes the available preclinical data for Gemcitabine, outlines detailed experimental methodologies, and discusses the role of this compound as a likely experimental control.

Executive Summary

Mechanism of Action: Gemcitabine

Gemcitabine is a prodrug that, upon cellular uptake, is phosphorylated by deoxycytidine kinase to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. Its cytotoxic effects are primarily achieved through two mechanisms:

  • Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis and repair.

  • DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) is incorporated into DNA, where it inhibits further DNA synthesis by preventing the addition of the next nucleotide, a process known as "masked chain termination." This ultimately leads to apoptosis.

Gemcitabine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gemcitabine Gemcitabine Gemcitabine_in Gemcitabine Gemcitabine->Gemcitabine_in Nucleoside Transporters dFdCMP dFdCMP Gemcitabine_in->dFdCMP Deoxycytidine Kinase (dCK) dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_Synth DNA Synthesis dFdCTP->DNA_Synth Incorporation into DNA (Masked Chain Termination) dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RNR->dNTPs Produces Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to

Caption: Intracellular activation and mechanism of action of Gemcitabine.

In Vivo Efficacy of Gemcitabine

The in vivo anti-tumor activity of Gemcitabine has been demonstrated in various preclinical models, primarily using human tumor xenografts in immunocompromised mice. Efficacy is typically measured by tumor growth inhibition, delay in tumor progression, or increased survival.

Summary of Preclinical In Vivo Studies of Gemcitabine
Cancer TypeAnimal ModelCell LineDosing RegimenKey Findings
Pancreatic CancerSCID Mice (Orthotopic)MiaPaCa-250 mg/kg, i.p., weeklyUninhibited tumor proliferation, suggesting resistance in this model.[4]
Pancreatic CancerNude Mice (Xenograft)BxPC-3Not specifiedGemcitabine did not significantly affect tumor growth.[1]
Pancreatic CancerGenetically Engineered Mouse Model (KrasG12D/+; Trp53R172H; Pdx-1-Cre)-50 mg/kg, twice weeklySignificantly increased median survival and decreased tumor incidence.[5]
Head and Neck Squamous Cell CarcinomaAthymic Nude Mice (Xenograft)FaDu2 Gy radiation + various Gemcitabine schedulesSignificant enhancement of radiation-induced tumor regrowth delay.[6]
Colon CancerNOD/SCID Mice (Xenograft)HCT-116240 mg/kg (single dose) or 40 mg/kg (multiple doses)Complete inhibition of proliferation initially, with re-emergence of dividing cells distal to vasculature over time.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo efficacy studies. Below is a generalized protocol for evaluating the anti-tumor activity of a compound like Gemcitabine in a xenograft model.

General In Vivo Xenograft Efficacy Study Protocol

Experimental_Workflow start Start cell_culture 1. Tumor Cell Culture (e.g., MiaPaCa-2, BxPC-3) start->cell_culture animal_model 2. Animal Model Preparation (e.g., 6-week-old female SCID mice) cell_culture->animal_model tumor_implantation 3. Tumor Implantation (e.g., 2.5x10^6 cells in 30 µL DMEM, injected into the tail of the pancreas) animal_model->tumor_implantation tumor_monitoring 4. Tumor Growth Monitoring (e.g., Bioluminescence imaging) tumor_implantation->tumor_monitoring randomization 5. Randomization into Treatment Groups (e.g., when tumors reach ~1.5 mm radii) tumor_monitoring->randomization treatment 6. Treatment Administration (e.g., Saline, Gemcitabine 50 mg/kg i.p. weekly) randomization->treatment data_collection 7. Data Collection (Tumor volume, body weight, survival) treatment->data_collection endpoint 8. Study Endpoint (e.g., Tumor volume reaches a specific size, or animal shows signs of morbidity) data_collection->endpoint analysis 9. Data Analysis (e.g., ANOVA, Kaplan-Meier survival curves) endpoint->analysis end End analysis->end

Caption: A generalized workflow for an in vivo xenograft efficacy study.

1. Animal Models:

  • Commonly used strains include athymic nude mice or Severe Combined Immunodeficient (SCID) mice, which can accept human tumor xenografts.

  • For orthotopic models, which more closely mimic the tumor microenvironment, cells are implanted in the organ of origin (e.g., pancreas).[4]

2. Cell Lines and Tumor Implantation:

  • A variety of human cancer cell lines are used, such as BxPC-3 and MiaPaCa-2 for pancreatic cancer.[1][4]

  • Typically, 1 x 10^5 to 5 x 10^6 cells are suspended in a suitable medium (e.g., DMEM) and injected subcutaneously or orthotopically.[4]

3. Dosing and Administration:

  • Dosing schedules for Gemcitabine are critical to its efficacy. A common regimen is intraperitoneal (i.p.) injection.[4]

  • Doses can range from 50 mg/kg to 120 mg/kg, administered on various schedules (e.g., weekly, twice weekly, or every three days).[3][4]

4. Efficacy Endpoints:

  • Tumor Volume: Measured periodically with calipers (for subcutaneous tumors) or through imaging techniques like bioluminescence.[4]

  • Survival: The time until a predetermined endpoint (e.g., tumor size limit, humane endpoints) is reached.

  • Toxicity: Monitored by regular body weight measurements and observation for clinical signs of distress.

This compound: The Epimer

This compound is the C1' epimer of Gemcitabine. Epimers are diastereomers that differ in the configuration at only one stereogenic center. In this case, the difference lies in the orientation of the bond at the 1' position of the ribose sugar moiety.

While this structural difference may have significant implications for its biological activity, including its interaction with nucleoside transporters and kinases, there is a lack of published in vivo studies evaluating its anti-tumor efficacy. It is plausible that this compound is synthesized and used primarily as a reference compound in analytical studies or as a negative control in mechanistic studies to probe the stereo-specificity of Gemcitabine's biological targets.

Conclusion

Gemcitabine Hydrochloride remains a critical agent in cancer chemotherapy, with its in vivo efficacy being well-documented across a range of preclinical models. The effectiveness of Gemcitabine is highly dependent on the tumor model and the treatment schedule. In contrast, its epimer, this compound, does not have publicly available in vivo efficacy data, suggesting its role is likely confined to non-therapeutic experimental contexts. Future research could explore the in vivo activity of this epimer to further understand the structure-activity relationship of Gemcitabine and its analogs. Researchers designing preclinical studies with Gemcitabine should carefully consider the choice of animal model, tumor cell line, and dosing regimen to ensure the clinical relevance of their findings.

References

Navigating the Nuances of Nucleoside Analogs: A Comparative Overview of Gemcitabine and its 1'-Epimer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of chemotherapeutic agents is paramount. This guide delves into the established experimental data for the widely used anticancer drug, Gemcitabine (B846) Hydrochloride, and provides a framework for the comparative analysis of its stereoisomer, 1'-Epi Gemcitabine Hydrochloride. While publicly available, direct comparative experimental data for this compound is limited, this guide offers a comprehensive look at the known mechanisms and pathways of Gemcitabine, which serves as the essential benchmark for evaluating its epimer.

Gemcitabine, a cornerstone in the treatment of various solid tumors including pancreatic, non-small cell lung, breast, and ovarian cancers, functions as a nucleoside metabolic inhibitor.[1] Its efficacy is intrinsically linked to its unique chemical structure and subsequent intracellular metabolism. This compound, as an isomer of Gemcitabine, is often utilized as an experimental control in research settings.[2] A thorough comparative analysis of these two compounds is crucial for a deeper understanding of the stereochemical influence on biological activity.

Mechanism of Action: A Tale of Two Metabolites

The anticancer activity of Gemcitabine is not inherent to the parent molecule but is exerted through its active phosphorylated metabolites: gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1][3]

  • Cellular Uptake: Gemcitabine, being a hydrophilic molecule, requires nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1), to enter the cell.[4]

  • Activation Cascade: Once inside the cell, Gemcitabine undergoes a series of phosphorylation events. Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step to form gemcitabine monophosphate (dFdCMP). Subsequently, other kinases convert dFdCMP into the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[3]

  • Dual Inhibition of DNA Synthesis:

    • dFdCTP: This active metabolite competitively inhibits DNA polymerase, leading to its incorporation into the growing DNA strand. After the incorporation of the gemcitabine nucleotide, only one additional nucleotide is added before DNA synthesis is halted, a process known as "masked chain termination." This ultimately triggers apoptosis.[1]

    • dFdCDP: The diphosphate metabolite inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis and repair. This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA, a self-potentiating effect.[1]

The following diagram illustrates the intracellular activation and mechanism of action of Gemcitabine.

Gemcitabine_Mechanism cluster_outside Extracellular Space cluster_inside Intracellular Space Gemcitabine_out Gemcitabine Gemcitabine_in Gemcitabine Gemcitabine_out->Gemcitabine_in hENT1 dFdCMP dFdCMP Gemcitabine_in->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP UMP/CMP Kinase dFdCTP dFdCTP dFdCDP->dFdCTP NDPK Ribonucleotide_Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide_Reductase Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis Inhibition & Masked Chain Termination DNA_Polymerase->DNA_Synthesis dNTP_pool Deoxynucleotide Pool Depletion Ribonucleotide_Reductase->dNTP_pool Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Intracellular activation and mechanism of action of Gemcitabine.

Signaling Pathways Implicated in Gemcitabine's Cytotoxicity

Gemcitabine-induced DNA damage and replication stress activate several signaling pathways that ultimately determine the cell's fate.

  • Checkpoint Signaling Pathways: Gemcitabine triggers both the ATM/Chk2 and ATR/Chk1 checkpoint pathways. These pathways are crucial for sensing DNA damage and halting the cell cycle to allow for repair. However, they can also contribute to cell survival after gemcitabine-induced stress.[5]

  • Apoptotic Pathways: The disruption of DNA synthesis and the accumulation of DNA damage by Gemcitabine ultimately lead to the initiation of apoptotic cell death.[1][3]

The following diagram depicts a simplified overview of the key signaling pathways affected by Gemcitabine.

Gemcitabine_Signaling Gemcitabine Gemcitabine Replication_Stress Replication Stress & DNA Damage Gemcitabine->Replication_Stress ATM_ATR ATM / ATR Replication_Stress->ATM_ATR Apoptosis Apoptosis Replication_Stress->Apoptosis Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1_Chk2->DNA_Repair Cell_Cycle_Arrest->Apoptosis If repair fails DNA_Repair->Apoptosis If repair fails

Key signaling pathways affected by Gemcitabine.

Comparative Data: A Framework for Analysis

Due to the lack of publicly available, direct comparative experimental data between this compound and Gemcitabine, the following table is provided as a template for researchers to populate with their own experimental findings. This structured format will facilitate a clear and direct comparison of the key performance indicators.

ParameterGemcitabine HydrochlorideThis compound
In Vitro Cytotoxicity
IC50 (Pancreatic Cancer Cell Line 1)Insert ValueInsert Value
IC50 (Pancreatic Cancer Cell Line 2)Insert ValueInsert Value
IC50 (Lung Cancer Cell Line 1)Insert ValueInsert Value
Mechanism of Action
Inhibition of DNA Polymerase (IC50)Insert ValueInsert Value
Inhibition of Ribonucleotide Reductase (IC50)Insert ValueInsert Value
In Vivo Efficacy
Tumor Growth Inhibition (% in Xenograft Model 1)Insert ValueInsert Value
Increase in Median Survival (days in Orthotopic Model 1)Insert ValueInsert Value
Pharmacokinetics
Half-life (t1/2) in plasmaInsert ValueInsert Value
Area Under the Curve (AUC)Insert ValueInsert Value

Experimental Protocols

Detailed and validated experimental protocols are critical for generating reliable and reproducible data. For researchers conducting comparative studies, the following outlines a general methodology for a key experiment.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Gemcitabine Hydrochloride and this compound in cancer cell lines.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., PANC-1 for pancreatic cancer) in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well). Allow the cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Gemcitabine Hydrochloride and this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (medium without the drug).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

The following workflow diagram illustrates the key steps of the MTT assay.

MTT_Assay_Workflow start Start cell_culture Cell Culture start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding drug_treatment Add Serial Dilutions of Gemcitabine & 1'-Epi Gemcitabine cell_seeding->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_measurement Measure Absorbance formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 Values absorbance_measurement->data_analysis end End data_analysis->end

Workflow for a typical in vitro cytotoxicity (MTT) assay.

Conclusion

While direct comparative data for this compound remains elusive in the public domain, a comprehensive understanding of Gemcitabine's mechanism of action and signaling pathways provides a robust foundation for its evaluation. The provided frameworks for data presentation and experimental protocols are intended to guide researchers in their comparative analyses. Further studies are warranted to elucidate the specific biological activity of this compound and to determine if its stereochemical differences from Gemcitabine translate into a distinct therapeutic profile.

References

A Comparative Guide to 1'-Epi Gemcitabine Hydrochloride: Understanding its Role in Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1'-Epi Gemcitabine (B846) Hydrochloride, the α-anomer of the widely used chemotherapeutic agent Gemcitabine. While not intended for therapeutic use, 1'-Epi Gemcitabine Hydrochloride serves as a critical negative control in experimental settings, ensuring the specificity and reproducibility of studies involving Gemcitabine. This document outlines its chemical properties, the established mechanism of action of its active β-anomer, and detailed protocols for key experiments.

Introduction to this compound

This compound is a stereoisomer of Gemcitabine Hydrochloride, a cornerstone in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] The key structural difference lies in the stereochemistry at the 1' position of the ribose sugar, where 1'-Epi Gemcitabine is the α-anomer, while the therapeutically active Gemcitabine is the β-anomer.[2][3][4] This seemingly minor variation in three-dimensional structure profoundly impacts its biological activity, rendering this compound largely inactive as a cytotoxic agent. Consequently, its primary application in research is as an experimental control to validate that the observed cellular effects are specific to Gemcitabine and not due to non-specific interactions or experimental artifacts.

The Significance of Stereochemistry in Nucleoside Analogs

The biological activity of nucleoside analogs is highly dependent on their stereochemistry. Enzymes involved in the activation and mechanism of action of these drugs, such as deoxycytidine kinase and DNA polymerases, exhibit a high degree of stereoselectivity. The natural β-configuration of nucleosides is what these enzymes have evolved to recognize. Therefore, α-anomers like 1'-Epi Gemcitabine are typically poor substrates for these enzymes, leading to a lack of phosphorylation and subsequent incorporation into DNA, which is the primary mechanism of cytotoxicity for Gemcitabine.

Mechanism of Action: The Case of Gemcitabine (β-anomer)

To understand the inactivity of the α-anomer, it is essential to review the well-established mechanism of action of the active β-anomer, Gemcitabine.

Gemcitabine is a prodrug that requires intracellular activation through phosphorylation by deoxycytidine kinase (dCK) to its monophosphate (dFdCMP), diphosphate (B83284) (dFdCDP), and triphosphate (dFdCTP) forms.[5][6][7] The active metabolites, dFdCDP and dFdCTP, exert their cytotoxic effects through two primary mechanisms:

  • Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA.

  • Inhibition of DNA Synthesis: dFdCTP competes with the natural deoxynucleotide, dCTP, for incorporation into the growing DNA strand by DNA polymerase. After the incorporation of one dFdCTP molecule, the addition of one more nucleotide is followed by a "masked chain termination," where DNA polymerases cannot proceed further, leading to the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).

This intricate activation and mechanism of action pathway is highly specific to the β-anomeric configuration of Gemcitabine.

Gemcitabine_Mechanism cluster_cell Cancer Cell Gemcitabine_ext Gemcitabine (β-anomer) Gemcitabine_int Gemcitabine Gemcitabine_ext->Gemcitabine_int hENT1 dFdCMP dFdCMP Gemcitabine_int->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_synthesis DNA Synthesis dFdCTP->DNA_synthesis Incorporation leads to masked chain termination Apoptosis Apoptosis DNA_synthesis->Apoptosis

Figure 1: Simplified signaling pathway of Gemcitabine activation and mechanism of action.

Comparative Data: Performance of this compound

Direct quantitative data comparing the cytotoxicity of this compound with Gemcitabine is sparse in publicly available literature, as the former is consistently used as a negative control with the assumption of its inactivity. However, based on the principles of stereochemistry and enzyme kinetics, a stark contrast in biological activity is expected.

FeatureThis compound (α-anomer)Gemcitabine Hydrochloride (β-anomer)Alternative Nucleoside Analogs (e.g., Cytarabine, Fludarabine)
Primary Role Experimental Negative ControlActive Chemotherapeutic AgentActive Chemotherapeutic Agents
Anomeric Configuration Alpha (α)Beta (β)Beta (β)
Expected Cytotoxicity Very Low to NoneHighVaries depending on the specific analog and cancer cell line
Substrate for dCK PoorGoodVaries
Incorporation into DNA NegligibleYesVaries
Clinical Application NoneTreatment of various solid tumorsTreatment of various leukemias, lymphomas, and solid tumors
Alternative Therapeutic StrategiesMechanism of Action
FOLFIRINOX Combination chemotherapy (5-fluorouracil, leucovorin, irinotecan, oxaliplatin)
Nab-paclitaxel + Gemcitabine Combination of a microtubule inhibitor and a nucleoside analog
Capecitabine Prodrug of 5-fluorouracil, inhibits thymidylate synthase
S-1 Oral fluoropyrimidine-based drug

Experimental Protocols

To ensure the reproducibility of experiments involving Gemcitabine and its control, this compound, detailed and consistent protocols are paramount.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the compounds on cell viability.

Materials:

  • Cancer cell line of interest (e.g., PANC-1, MiaPaCa-2 for pancreatic cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • Gemcitabine Hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and Gemcitabine Hydrochloride in complete medium. Remove the old medium from the wells and add 100 µL of the drug solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drugs).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration to determine the IC50 (half-maximal inhibitory concentration) values.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_drugs Prepare serial dilutions of 1'-Epi Gemcitabine & Gemcitabine incubate_24h_1->prepare_drugs treat_cells Treat cells with drug solutions prepare_drugs->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT cytotoxicity assay.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This protocol can be used to determine the purity of this compound and Gemcitabine Hydrochloride and to assess their stability in solution.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound standard

  • Gemcitabine Hydrochloride standard

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer)

  • Solvents for sample preparation (e.g., water or mobile phase)

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and Gemcitabine Hydrochloride in a suitable solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the experimental samples in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and phosphate buffer (the exact ratio and pH should be optimized).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Around 270 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to 1'-Epi Gemcitabine and Gemcitabine based on their retention times compared to the standards. Use the calibration curve to determine the concentration of each compound in the samples.

Conclusion

This compound is an indispensable tool for ensuring the validity and reproducibility of research involving Gemcitabine. Its inherent lack of cytotoxic activity, due to its α-anomeric configuration, makes it the ideal negative control. By including this compound in experimental designs, researchers can confidently attribute the observed biological effects to the specific action of the therapeutically active β-anomer, Gemcitabine. The detailed protocols provided in this guide offer a foundation for conducting rigorous and reproducible in vitro studies.

References

Safety Operating Guide

Proper Disposal of 1'-Epi Gemcitabine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of cytotoxic agents like 1'-Epi Gemcitabine Hydrochloride are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of this potent chemotherapy agent. Due to its cytotoxic nature, this compound and any materials contaminated with it are classified as hazardous waste and require specialized disposal procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to adhere to strict safety protocols to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a disposable gown, and eye protection.[1] A respirator mask (P2/N95) should be used when there is a risk of aerosolization.[2]

  • Designated Handling Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.[3]

  • Spill Management: Have a spill kit readily available. In the event of a spill, isolate the area and follow established institutional procedures for cleaning up cytotoxic agents.[4]

Step-by-Step Disposal Procedures

The proper disposal route for this compound waste depends on the nature and quantity of the waste. It is generally categorized into "trace" and "bulk" chemotherapy waste.[5]

1. Waste Segregation and Identification:

The first critical step is to correctly identify and segregate the waste at the point of generation.

  • Trace Chemotherapy Waste: This category includes items that are contaminated with small, residual amounts of the drug.[5] Examples include:

    • Empty vials, ampules, and packaging (containing less than 3% of the original volume).

    • Used personal protective equipment (gloves, gowns, masks).

    • Contaminated lab supplies (pipette tips, tubes, flasks).

    • Wipes and cleaning materials from routine handling.

  • Bulk Chemotherapy Waste: This category includes materials that are heavily contaminated or contain a significant amount of the active pharmaceutical ingredient.[5] Examples include:

    • Unused or partially used vials of this compound.

    • Expired drug product.

    • Grossly contaminated PPE.

    • Materials used to clean up a large spill.

  • Sharps Waste: Any sharps, such as needles, syringes, or broken glass, contaminated with this compound must be segregated into a designated chemotherapy sharps container.[6]

2. Containerization:

Proper containerization is essential to prevent leaks and exposure during storage and transport.

  • Trace Waste: Place in a designated, leak-proof, and puncture-resistant container, typically a yellow chemotherapy waste bag or bin.[5][6] This container must be clearly labeled as "Trace Chemotherapy Waste" or "Cytotoxic Waste."[2]

  • Bulk Waste: Collect in a designated, leak-proof, and sealable container, typically a black hazardous waste container.[5] This container must be clearly labeled as "Hazardous Waste," "Chemotherapy Waste," and include the chemical name (this compound).

  • Sharps Waste: Immediately place all contaminated sharps into a yellow, puncture-resistant sharps container specifically designated for chemotherapy waste.[6]

3. Final Disposal:

  • All containers of this compound waste must be disposed of through an approved hazardous waste management vendor.

  • Never dispose of this chemical down the drain or in the regular trash.[7]

  • Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[8]

Data Presentation: Waste Categorization and Disposal
Waste CategoryDescriptionDisposal Container
Trace Chemotherapy Waste Items with residual contamination (e.g., empty vials, used PPE, contaminated lab supplies).[5]Yellow, labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste" for incineration.[5][6]
Bulk Chemotherapy Waste Unused/expired drug, grossly contaminated items, spill cleanup materials.[5]Black, labeled "Hazardous Waste" for chemical waste disposal.[5]
Contaminated Sharps Needles, syringes, broken glass contaminated with the drug.Yellow, puncture-resistant, labeled "Chemotherapy Sharps."[6]
Experimental Protocols

Currently, there are no standardized, widely cited experimental protocols for the chemical neutralization of this compound in a laboratory setting for disposal purposes. The standard and required procedure is disposal through a licensed hazardous waste contractor.

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram outlines the key steps and considerations.

cluster_0 Disposal Decision Workflow Start Generation of 1'-Epi Gemcitabine HCl Waste AssessWaste Assess Waste Type Start->AssessWaste IsSharp Is it a sharp? AssessWaste->IsSharp Contaminated Item IsBulk Is it bulk or trace waste? IsSharp->IsBulk No SharpsContainer Place in Yellow Chemotherapy Sharps Container IsSharp->SharpsContainer Yes TraceContainer Place in Yellow Trace Chemotherapy Waste Bin IsBulk->TraceContainer Trace BulkContainer Place in Black Hazardous Waste Container IsBulk->BulkContainer Bulk Dispose Dispose via Approved Hazardous Waste Vendor SharpsContainer->Dispose TraceContainer->Dispose BulkContainer->Dispose

Caption: Disposal decision workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1'-Epi Gemcitabine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like 1'-Epi Gemcitabine Hydrochloride. This guide provides essential, immediate safety protocols and logistical plans to minimize risk and ensure proper handling and disposal of this cytotoxic agent. Adherence to these procedures is critical for personal safety and the integrity of your research.

Essential Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is suspected of causing genetic defects and of damaging fertility or the unborn child.[2]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[2]
Reproductive ToxicityCategory 2H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child[2]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[1]

As of the latest safety data, specific occupational exposure limits (OELs) have not been established for this compound. However, for the related compound Gemcitabine Hydrochloride, a Time-Weighted Average (TWA) of 0.3 micrograms/m³ has been suggested for industrial use, necessitating the use of containment systems for laboratory operations.

Operational Plan: Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to prevent exposure. The following workflow outlines the necessary steps for preparation, handling, and immediate post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (e.g., Chemical Fume Hood, Ventilated Enclosure) gather_ppe Assemble Required PPE gather_materials Prepare All Necessary Equipment and Reagents don_ppe Don PPE in Correct Order: 1. Gown 2. Gloves (double) 3. Eye/Face Protection 4. Respiratory Protection (if needed) gather_materials->don_ppe Proceed to Handling handle_compound Handle Compound: - Avoid creating dust or aerosols. - Use appropriate tools. work_complete Complete Experimental Work decontaminate_area Decontaminate Work Surface and Equipment work_complete->decontaminate_area Proceed to Post-Handling dispose_waste Segregate and Dispose of Contaminated Waste doff_ppe Doff PPE in Reverse Order wash_hands Wash Hands Thoroughly

Figure 1. Step-by-step workflow for the safe handling of this compound.
Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Protects against eye irritation from dust or splashes.[3]
Hand Protection Impervious disposable gloves (double gloving is recommended). Nitrile gloves are a suitable option.Prevents skin contact and irritation.[4][5]
Body Protection Impervious protective clothing, such as a lab coat or gown, to prevent skin contact.[5]Minimizes the risk of skin exposure.
Respiratory Protection Required when dust or aerosols are generated. Use an approved HEPA-filtered or supplied-air respirator.[3]Protects against inhalation and potential respiratory irritation.[1]

Emergency and Disposal Plan

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and prevent exposure.

cluster_spill Spill Response Protocol spill_occurs Spill Occurs evacuate Evacuate and Secure the Area spill_occurs->evacuate don_ppe Don Appropriate PPE (including respiratory protection) evacuate->don_ppe contain Contain the Spill: - Cover with absorbent material - Avoid generating dust don_ppe->contain cleanup Clean Up: - Collect material with appropriate tools - Place in a sealed container for hazardous waste contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose cluster_disposal Waste Disposal Workflow collect_waste Collect Waste: - Unused compound - Contaminated PPE - Lab materials segregate_waste Segregate into Sharps and Non-Sharps Hazardous Waste Streams collect_waste->segregate_waste package_waste Package Waste: - Use designated, sealed, and properly labeled containers segregate_waste->package_waste store_waste Store Waste Securely in a Designated Area package_waste->store_waste dispose_waste Arrange for Disposal by a Licensed Hazardous Waste Contractor store_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.